2-Aminoquinoline-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138302. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-aminoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5H,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBYDOJONNWFJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300676 | |
| Record name | 2-aminoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31407-29-1 | |
| Record name | 2-Amino-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31407-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 138302 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031407291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 31407-29-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-aminoquinoline-3-carboxylic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminoquinoline-3-carboxylic acid | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 2-Aminoquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical and biological properties of 2-Aminoquinoline-3-carboxylic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, tabulated quantitative data, and visual representations of relevant biological pathways and experimental workflows.
Physicochemical Properties
This compound is a heterocyclic compound with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol .[1] Its core structure consists of a quinoline ring system substituted with an amino group at the 2-position and a carboxylic acid group at the 3-position. Understanding the fundamental physicochemical properties of this molecule is crucial for its application in research and drug development.
Quantitative Physicochemical Data
A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that while some experimental values are available for related compounds, specific experimentally determined data for this compound, such as pKa and solubility, are not extensively reported in the reviewed literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₈N₂O₂ | - |
| Molecular Weight | 188.18 g/mol | [1] |
| pKa | Predicted: ~2.94 - 4.8 | Computational Prediction |
| Melting Point | Data not available for the parent compound. A derivative, 2-amino-6-methoxyquinoline-3-carboxylic acid, has a melting point of 283 °C.[2] For the related compound 2-Aminoquinoline, the melting point is 126-131 °C.[3][4] | - |
| Boiling Point | 195.2 °C | [1] |
| Solubility | Water: Sparingly soluble.[5] Organic Solvents: Soluble in methanol and chloroform (data for 2-Aminoquinoline).[4][6] Quantitative data for this compound is not readily available. | - |
| Appearance | White to light yellow or brown crystalline powder (for 2-Aminoquinoline).[5] | - |
Stability
The stability of this compound is a critical parameter for its handling, storage, and formulation. While specific stability studies on this compound are not widely published, general stability characteristics of the parent compound, 2-aminoquinoline, suggest that it is stable under normal temperatures and pressures but should be protected from light.[5][7] It is incompatible with strong oxidizing agents and strong acids.[5] For long-term storage, it is recommended to keep stock solutions at -20°C for up to one month or -80°C for up to six months.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
Synthesis of this compound
A general procedure for the synthesis of this compound derivatives has been described.[2] This protocol involves the reaction of a corresponding 2-chloroquinoline-3-carboxylic acid with aqueous ammonia under high temperature and pressure.
Materials:
-
2-Chloroquinoline-3-carboxylic acid (1 mmol)
-
26% aqueous NH₃ (5 mL)
-
5% aqueous HCl solution
-
Isopropanol (IPA)
-
Dimethylformamide (DMF)
-
Stainless steel autoclave
Procedure:
-
A suspension of the corresponding 2-chloroquinoline-3-carboxylic acid (1 mmol) in 26% aqueous NH₃ (5 mL) is heated in a stainless steel autoclave at 150 °C for 4 hours.[2]
-
After cooling the reaction mixture, the resulting clear solution is acidified with a 5% aqueous HCl solution to a pH of 4.[2]
-
The solid product that precipitates is filtered.[2]
-
The crude product is recrystallized from an isopropanol-DMF mixture to yield the purified this compound.[2]
Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.[5][8][9][10]
Materials:
-
This compound
-
Standardized 0.1 M NaOH solution
-
Standardized 0.1 M HCl solution
-
Deionized water
-
pH meter with a combination electrode
-
Burette
-
Stirrer
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. If solubility is low, a co-solvent such as a methanol-water mixture can be used.[11]
-
Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH values against the volume of NaOH added to obtain a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point.
Determination of Solubility
The solubility of a compound can be determined by the shake-flask method.[9]
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, DMSO)
-
Vials with screw caps
-
Shaker or orbital incubator at a controlled temperature
-
Analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a vial.
-
Seal the vial and place it in a shaker at a constant temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).
-
After agitation, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Filtration or centrifugation may be necessary.
-
Dilute the sample appropriately and determine the concentration of the dissolved compound using a validated analytical method.
-
The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
Determination of Melting Point
The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[12][13][14][15]
Materials:
-
This compound, finely powdered
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
Procedure:
-
Introduce a small amount of the finely powdered sample into the open end of a capillary tube.
-
Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm high.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[15]
Stability Testing: Photostability
Photostability testing is performed according to the ICH Q1B guideline to assess the effect of light on the stability of the compound.[1][2][3][6][16]
Materials:
-
This compound (solid and in solution)
-
Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., a combination of cool white fluorescent and near-UV lamps)
-
Transparent and light-protective containers
-
Dark control samples wrapped in aluminum foil
-
Validated analytical method for assay and degradation products (e.g., HPLC)
Procedure:
-
Expose samples of the solid drug substance and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]
-
A dark control sample is stored under the same conditions but protected from light.
-
At the end of the exposure period, examine the samples for any changes in physical properties (e.g., appearance, color).
-
Analyze the samples using a validated stability-indicating analytical method to determine the assay of the active substance and the levels of any degradation products.
-
Compare the results from the exposed samples to those of the dark control to determine the extent of photodegradation.
Biological Activity and Signaling Pathways
This compound and its derivatives have been identified as potent inhibitors of Protein Kinase CK2, a crucial enzyme involved in various cellular processes.[2][10][17] Dysregulation of CK2 is implicated in several diseases, including cancer.
Inhibition of Protein Kinase CK2
Derivatives of this compound have shown significant inhibitory activity against Protein Kinase CK2, with IC₅₀ values in the submicromolar range.[2] This inhibitory action makes it a promising scaffold for the development of novel therapeutic agents targeting CK2-mediated pathologies.
Protein Kinase CK2 Signaling Pathway
Protein Kinase CK2 is a serine/threonine kinase that phosphorylates a wide range of substrates, thereby regulating numerous signaling pathways critical for cell growth, proliferation, and survival. The diagram below illustrates the central role of CK2 in key signaling cascades.
Caption: Protein Kinase CK2 Signaling Pathways.
Experimental Workflow Visualizations
Visualizing experimental workflows can aid in the clear communication and replication of scientific procedures. The following diagrams, created using the DOT language, illustrate key experimental processes.
Experimental Workflow: Synthesis of this compound
The synthesis of this compound involves a series of well-defined steps, as depicted in the workflow diagram below.
Caption: Synthesis Workflow.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound like this compound against a target kinase.
Caption: Kinase Inhibition Assay Workflow.
Conclusion
This compound represents a molecule of significant interest for researchers in medicinal chemistry and drug development, primarily due to its inhibitory activity against Protein Kinase CK2. This technical guide has consolidated the available information on its basic properties, provided detailed experimental protocols for its synthesis and characterization, and visualized its role in relevant biological pathways and experimental workflows. While there are gaps in the publicly available quantitative data for this specific compound, the provided methodologies offer a solid foundation for researchers to conduct further investigations. Future studies should focus on the experimental determination of its pKa, a comprehensive solubility profile, and detailed stability analysis to fully elucidate its potential as a therapeutic agent or a research tool.
References
- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 4. 2-Aminoquinoline | 580-22-3 [m.chemicalbook.com]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. youtube.com [youtube.com]
- 7. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. byjus.com [byjus.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. pennwest.edu [pennwest.edu]
- 15. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 16. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 17. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Aminoquinoline-3-carboxylic acid: Chemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Aminoquinoline-3-carboxylic acid, a heterocyclic compound with significant interest in medicinal chemistry and drug discovery. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, synthesis protocols, and its notable biological activity as a protein kinase CK2 inhibitor.
Chemical Structure and IUPAC Name
This compound is a quinoline derivative characterized by an amino group at the 2-position and a carboxylic acid group at the 3-position.
IUPAC Name: this compound[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈N₂O₂ | [1] |
| Molecular Weight | 188.18 g/mol | [2] |
| CAS Number | 31407-29-1 | [1] |
| Boiling Point | 195.2 °C | [2] |
| pKa | 2.94 ± 0.30 (Predicted) | [1] |
| XLogP3-AA | 1.9 | [3] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Topological Polar Surface Area | 76.2 Ų | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)O | [2] |
| InChIKey | PUBYDOJONNWFJJ-UHFFFAOYSA-N | [3] |
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives from the corresponding 2-chloroquinoline-3-carboxylic acids.[4]
Materials:
-
Corresponding 2-chloroquinoline-3-carboxylic acid (1 mmol)
-
26% aqueous NH₃ (5 mL)
-
5% aqueous HCl solution
-
IPA–DMF mixture for recrystallization
-
Stainless steel autoclave
Procedure:
-
A suspension of the corresponding 2-chloroquinoline-3-carboxylic acid (1 mmol) in 26% aqueous NH₃ (5 mL) is heated in a stainless steel autoclave at 150 °C for 4 hours.
-
After cooling the reaction mixture, the resulting clear solution is acidified with a 5% aqueous HCl solution to a pH of 4.
-
The solid product that precipitates is collected by filtration.
-
The crude product is purified by recrystallization from an IPA–DMF mixture to yield the final this compound derivative.
In Vitro Protein Kinase CK2 Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound against protein kinase CK2.
Materials:
-
Recombinant human CK2 holoenzyme (e.g., from New England Biolabs)
-
Peptide substrate (e.g., RRRDDDSDDD)
-
ATP (50 µM)
-
γ-³²P ATP
-
CK2 buffer (20 mM Tris-HCl, pH 7.5; 50 mM KCl; 10 mM MgCl₂)
-
This compound (inhibitor) at varying concentrations
-
P81 phosphocellulose paper
-
Phosphoric acid for washing
-
Scintillation counter
Procedure:
-
The kinase assay is carried out in a total reaction volume of 30 µL.
-
The reaction mixture contains 6 µg of the peptide substrate, 10 units of recombinant human CK2 holoenzyme, 50 µM ATP, and 0.05–0.1 µCi of γ-labeled ³²P ATP in CK2 buffer.
-
Serial dilutions of the this compound stock solution are added to the reaction mixture to achieve the desired final concentrations for IC₅₀ determination.
-
The reaction is incubated for 20 minutes at 30 °C.
-
To terminate the reaction, the mixture is spotted onto P81 phosphocellulose paper.
-
The paper is washed with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
The amount of incorporated radioactivity, corresponding to the kinase activity, is measured using a scintillation counter.
-
The percentage of inhibition for each concentration of the inhibitor is calculated relative to a control reaction without the inhibitor, and the IC₅₀ value is determined.
Biological Activity and Signaling Pathway
This compound and its derivatives have been identified as potent inhibitors of Protein Kinase CK2.[4][5] CK2 is a serine/threonine kinase that is implicated in a wide range of cellular processes, including cell growth, proliferation, and survival.[6] Its dysregulation is frequently observed in various cancers, making it an attractive target for therapeutic intervention.
Derivatives of this compound have demonstrated inhibitory activity against CK2 with IC₅₀ values in the micromolar range.[7]
Protein Kinase CK2 Signaling Pathway and Inhibition
Protein Kinase CK2 is a key regulator of several critical signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways. By inhibiting CK2, this compound can disrupt these pro-survival signals, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the Protein Kinase CK2 signaling pathway.
Quantitative Data Summary
The inhibitory activity of this compound and its derivatives against Protein Kinase CK2 has been quantified in several studies. A selection of reported IC₅₀ values is presented below.
| Compound | Target | IC₅₀ (µM) | Reference |
| This compound derivative 5a | Protein Kinase CK2 | 3.2 | [4] |
| This compound derivative 5b | Protein Kinase CK2 | 1.8 | [4] |
| This compound derivative 5c | Protein Kinase CK2 | 0.85 | [4] |
| This compound derivative 5d | Protein Kinase CK2 | 0.65 | [4] |
| General range for derivatives | Protein Kinase CK2 | 0.65 - 18.2 | [5] |
This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. The provided data and protocols can serve as a valuable resource for further investigation and application of this promising compound.
References
An In-depth Technical Guide to the Synthesis of 2-Aminoquinoline-3-carboxylic Acid from 2-Chloroquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic pathways for converting 2-chloroquinoline-3-carboxylic acid to 2-aminoquinoline-3-carboxylic acid, a scaffold of interest in medicinal chemistry. The document outlines the primary synthesis method, including experimental protocols, and presents relevant quantitative data in a structured format. Visual diagrams generated using the DOT language are included to illustrate the reaction pathway and experimental workflow.
Introduction
This compound and its derivatives are important pharmacophores that have been investigated for their potential as inhibitors of protein kinase CK2.[1][2] The synthesis of these compounds is a key step in the development of new therapeutic agents. This guide focuses on the conversion of the readily accessible precursor, 2-chloroquinoline-3-carboxylic acid, to the desired 2-aminoquinoline derivative. The primary method discussed is a direct nucleophilic aromatic substitution.
Synthesis Pathway: Nucleophilic Aromatic Substitution
The most direct reported method for the synthesis of this compound from 2-chloroquinoline-3-carboxylic acid involves a nucleophilic aromatic substitution (SNAr) reaction. In this pathway, the chlorine atom at the 2-position of the quinoline ring is displaced by an amino group.
Reaction Scheme
The overall chemical transformation is depicted in the following diagram:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound from 2-chloroquinoline-3-carboxylic acid via nucleophilic aromatic substitution.
General Procedure for Amination
The chlorine atom at the 2-position of the quinoline ring can be substituted with an amino group by heating with aqueous ammonia at high temperature and pressure.[1]
Materials:
-
2-Chloroquinoline-3-carboxylic acid
-
Aqueous ammonia
-
Apparatus for heating under pressure (e.g., a sealed tube or autoclave)
-
Apparatus for fractional crystallization
Procedure:
-
A mixture of 2-chloroquinoline-3-carboxylic acid and aqueous ammonia is heated in a sealed vessel to 150 °C.
-
The reaction is maintained at this temperature for a specified period.
-
After cooling, the reaction mixture is worked up.
-
The crude product, this compound, is isolated.
-
Purification is achieved through fractional crystallization to yield the final product.
The following diagram illustrates the general experimental workflow:
Caption: Experimental workflow for the amination reaction.
Quantitative Data
The following table summarizes the reported yield for the synthesis of this compound and one of its derivatives.
| Product | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| This compound | 2-Chloroquinoline-3-carboxylic acid | Aqueous ammonia, 150 °C | 30-50 | [1] |
| 2-Amino-7-bromo-6-methoxyquinoline-3-carboxylic acid | 7-Bromo-2-chloro-6-methoxyquinoline-3-carboxylic acid | Aqueous ammonia, 150 °C | 32 | [1] |
| 2-Aminobenzo[h]quinoline-3-carboxylic acid | 2-Chlorobenzo[h]quinoline-3-carboxylic acid | Aqueous ammonia, 150 °C | 41 | [1] |
Alternative Pathways and Considerations
While direct amination with aqueous ammonia is a reported method, other modern synthetic techniques could potentially be applied to this transformation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4][5] This reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine. While no specific literature was found applying this method to the synthesis of this compound from its 2-chloro precursor, it remains a viable and potentially more efficient alternative to the high-temperature amination with ammonia. A generalized representation of this potential pathway is shown below.
Caption: A potential Buchwald-Hartwig amination pathway.
Conclusion
The synthesis of this compound from 2-chloroquinoline-3-carboxylic acid is achievable through a direct nucleophilic aromatic substitution with aqueous ammonia at elevated temperatures. This method, while effective, provides moderate yields. For researchers seeking to optimize this transformation, exploration of modern cross-coupling methodologies such as the Buchwald-Hartwig amination may offer a promising avenue for improving reaction efficiency and yield under milder conditions. The information and protocols provided in this guide serve as a valuable resource for chemists and drug development professionals working with this important class of compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
The Discovery and Historical Synthesis of 2-Aminoquinoline-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry, serving as a scaffold for the development of various therapeutic agents. Its derivatives have been explored for their potential as protein kinase inhibitors and antimicrobial agents.[1][2] This technical guide provides an in-depth overview of the historical context of its discovery, plausible early synthetic methodologies, and a summary of its biological activities based on available literature.
Historical Context and Discovery
The discovery of this compound is intrinsically linked to the broader history of quinoline chemistry, which flourished in the late 19th century. The pioneering work of chemists such as Paul Friedländer and Wilhelm Pfitzinger laid the foundation for the synthesis of a wide array of quinoline derivatives.[1][3] While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis can be understood as a logical extension of these early, foundational reactions.
The Friedländer synthesis , first described in 1882, involves the reaction of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive methylene group.[3] A plausible early route to a precursor of this compound could have involved a variation of this reaction.
Similarly, the Pfitzinger reaction , reported in 1886, utilizes isatin and a carbonyl compound to produce quinoline-4-carboxylic acids. While this reaction typically yields 4-carboxyquinolines, modifications and alternative starting materials could have led to the exploration of other isomers, including the 3-carboxylic acid derivatives.
Given the chemical knowledge of the era, a likely early synthesis of this compound would have proceeded through the synthesis of a 2-chloroquinoline-3-carboxylic acid intermediate, followed by amination. This multi-step approach would have been well within the capabilities of organic chemists of the late 19th and early 20th centuries.
Plausible Historical Synthesis Pathways
A logical historical synthesis of this compound can be envisioned as a two-stage process. The first stage involves the creation of the quinoline core with the desired carboxylic acid functionality, likely resulting in a 2-chloro derivative. The second stage is the conversion of the 2-chloro group to a 2-amino group.
Stage 1: Synthesis of 2-Chloroquinoline-3-carboxylic Acid (A Friedländer-type Approach)
A plausible approach to the 2-chloroquinoline-3-carboxylic acid intermediate is a modification of the Friedländer synthesis, starting from a readily available N-acetylated aniline.
Caption: Plausible synthesis of the 2-chloroquinoline intermediate.
Stage 2: Amination of 2-Chloroquinoline-3-carboxylic Acid
The conversion of the 2-chloro intermediate to the final product, this compound, would likely have been achieved by heating with ammonia.
Caption: Final amination step to yield the target compound.
Experimental Protocols (Plausible Historical Methods)
While a specific historical experimental protocol for this compound is not available, the following represents a plausible, detailed methodology that aligns with the chemical practices of the late 19th and early 20th centuries.
Synthesis of 2-Chloroquinoline-3-carboxylic Acid
-
Vilsmeier-Haack Reaction: To a cooled solution of dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise with stirring. Acetanilide is then added portion-wise, and the mixture is heated. After cooling, the reaction mixture is poured onto crushed ice, and the resulting precipitate of 2-chloro-3-formylquinoline is collected by filtration.
-
Oxidation: The crude 2-chloro-3-formylquinoline is suspended in an aqueous solution of potassium permanganate (KMnO4) and heated under reflux. The reaction is monitored for the disappearance of the starting material. Upon completion, the hot solution is filtered to remove manganese dioxide, and the filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the 2-chloroquinoline-3-carboxylic acid. The product is collected by filtration, washed with cold water, and dried.
Synthesis of this compound
-
Amination: A suspension of 2-chloroquinoline-3-carboxylic acid in aqueous ammonia is heated in a sealed vessel (autoclave) at a temperature of 150 °C for several hours.[3]
-
Isolation: After cooling, the resulting solution is acidified (e.g., with hydrochloric acid) to a pH of approximately 4.[3] The precipitated solid product, this compound, is collected by filtration, washed with water, and recrystallized from a suitable solvent such as a dimethylformamide-isopropanol mixture.[3]
Quantitative Data
The following table summarizes quantitative data for the synthesis of various this compound derivatives from a modern study, which provides an indication of the yields and melting points that might be expected.
| Substituent | Yield (%) | Melting Point (°C) |
| 6-Methoxy | 36 | 283 |
| 7-Bromo-6-methoxy | 32 | 285 |
| Benzo[h] | 41 | 254 |
| Data from a 2016 study on the synthesis of 3-quinoline carboxylic acid derivatives as protein kinase CK2 inhibitors.[3] |
Physicochemical Properties
The following table lists some of the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C10H8N2O2 |
| Molecular Weight | 188.18 g/mol [4][5] |
| CAS Number | 31407-29-1[4][5] |
| Boiling Point | 195.2 °C[4] |
| pKa | 2.94 ± 0.30 (Predicted)[5] |
| Appearance | Solid |
Biological Activity
Early investigations into the biological activities of quinoline derivatives were often focused on their antimicrobial properties. More recent studies have explored the therapeutic potential of this compound and its analogs in other areas.
| Biological Target/Activity | Findings |
| Protein Kinase CK2 Inhibition | Derivatives of this compound have been identified as potent inhibitors of protein kinase CK2, with IC50 values in the micromolar range.[1] |
| Antimicrobial Activity | Various derivatives have been synthesized and evaluated for their in vitro antimicrobial activity.[2] |
| Anti-inflammatory Effects | The parent compound has been shown to inhibit nitric oxide synthase and suppress cytokine release from macrophages, suggesting anti-inflammatory properties.[4] |
| Ion Channel Inhibition | This compound has been demonstrated to inhibit the binding of chloride ions to the cytoplasmic membrane.[4] |
Conclusion
While the precise moment of discovery for this compound remains somewhat obscured within the broader historical development of quinoline chemistry, its synthesis is a clear derivative of the foundational work of late 19th-century organic chemists. The plausible synthetic pathways, based on established reactions like the Friedländer synthesis and subsequent amination, provide a logical framework for its early preparation. Contemporary research continues to unveil the therapeutic potential of this versatile scaffold, particularly in the realms of oncology and infectious diseases, underscoring the enduring legacy of early quinoline chemistry.
References
- 1. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | 31407-29-1 | GBA40729 [biosynth.com]
- 5. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to 2-Aminoquinoline-3-carboxylic acid (CAS: 31407-29-1)
This technical guide provides a comprehensive overview of 2-Aminoquinoline-3-carboxylic acid (CAS: 31407-29-1), a heterocyclic compound with significant potential in pharmacological research. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, biological activities, and relevant experimental protocols.
Physicochemical Properties
This compound is a quinoline derivative characterized by an amino group at the 2-position and a carboxylic acid group at the 3-position. A summary of its key physicochemical properties is presented below.
| Property | Value |
| CAS Number | 31407-29-1 |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| Boiling Point | 195.2 °C |
| pKa (Predicted) | 2.94 ± 0.30[1] |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 76.2 Ų |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=N2)N)C(=O)O |
| InChI Key | PUBYDOJONNWFJJ-UHFFFAOYSA-N |
Biological Activity and Pharmacological Potential
This compound and its derivatives have been identified as potent inhibitors of several key biological targets, suggesting their potential application in various therapeutic areas.
| Target/Activity | Observed Effect |
| Protein Kinase CK2 Inhibition | Derivatives of this compound have demonstrated inhibitory activity against protein kinase CK2, with IC₅₀ values in the range of 0.65 to 18.2 μM.[2][3] This suggests potential for development as anti-cancer agents. |
| Nitric Oxide Synthase (NOS) Inhibition | The compound is known to inhibit nitric oxide synthase, which is implicated in various physiological and pathological processes, including neurodegeneration and inflammation. |
| Anti-inflammatory Effects | It exhibits anti-inflammatory properties by suppressing the release of cytokines from macrophages. |
| Ion Channel Modulation | It has been shown to inhibit the binding of chloride ions to the cytoplasmic membrane, thereby decreasing membrane permeability to these ions. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for key biological assays to evaluate its activity.
Synthesis of this compound
This protocol is based on a general method for the synthesis of 2-aminoquinoline-3-carboxylic acids.[4]
Materials:
-
2-Chloroquinoline-3-carboxylic acid
-
26% Aqueous Ammonia (NH₃)
-
5% Aqueous Hydrochloric Acid (HCl)
-
Isopropanol (IPA)
-
Dimethylformamide (DMF)
-
Stainless steel autoclave
Procedure:
-
A suspension of 2-chloroquinoline-3-carboxylic acid (1 mmol) in 26% aqueous NH₃ (5 mL) is prepared in a stainless steel autoclave.
-
The autoclave is sealed and heated to 150 °C for 4 hours.
-
After heating, the reaction mixture is allowed to cool to room temperature, resulting in a clear solution.
-
The solution is then acidified to a pH of approximately 4 using a 5% aqueous HCl solution.
-
The resulting solid product, this compound, is collected by filtration.
-
The crude product is purified by recrystallization from an IPA-DMF mixture.
Protein Kinase CK2 Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of compounds against protein kinase CK2.[5]
Materials:
-
Recombinant human protein kinase CK2
-
Substrate peptide (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a reaction tube, combine the kinase reaction buffer, a known concentration of the substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30 °C for a specified time (e.g., 10 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with the stop solution to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Nitric Oxide Synthase (NOS) Inhibition Assay
This assay measures the inhibition of NOS activity by monitoring the conversion of L-arginine to L-citrulline.[6]
Materials:
-
Purified recombinant NOS (e.g., nNOS, iNOS, or eNOS)
-
[³H]L-arginine
-
NOS reaction buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 10 µg/mL calmodulin, 1 mM MgCl₂, 0.1 mM CaCl₂, 100 µM tetrahydrobiopterin, 100 µM NADPH)
-
Dowex AG 50WX-8 resin (Na⁺ form)
-
Scintillation cocktail
Procedure:
-
Prepare a reaction mixture containing the NOS reaction buffer, purified NOS enzyme, and varying concentrations of this compound.
-
Initiate the reaction by adding [³H]L-arginine to the mixture.
-
Incubate the reaction at 37 °C for a defined period.
-
Stop the reaction by adding a stop buffer containing Dowex AG 50WX-8 resin. The resin binds to the unreacted [³H]L-arginine.
-
Centrifuge the samples to pellet the resin.
-
Transfer the supernatant containing the [³H]L-citrulline product to a scintillation vial.
-
Add scintillation cocktail and quantify the amount of [³H]L-citrulline using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Cytokine Release Assay
This protocol outlines a general method for assessing the effect of a compound on cytokine release from immune cells.[7][8]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) or anti-CD3/anti-CD28 antibodies)
-
ELISA or multiplex immunoassay kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Seed the PBMCs in a multi-well plate at a specific density.
-
Treat the cells with various concentrations of this compound.
-
Stimulate the cells with an appropriate agent to induce cytokine release.
-
Incubate the plate for a specified period (e.g., 24-48 hours) at 37 °C in a CO₂ incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of specific cytokines in the supernatant using ELISA or a multiplex immunoassay.
-
Determine the effect of the compound on cytokine release by comparing the levels in treated versus untreated stimulated cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways and experimental workflows related to the biological activities of this compound.
Caption: Hypothesized mechanism of Protein Kinase CK2 inhibition.
Caption: Proposed mechanism of Nitric Oxide Synthase inhibition.
Caption: Experimental workflow for cytokine release assay.
Summary of Spectral Data
While specific experimental spectra for this compound were not found in the reviewed literature, the expected spectral characteristics can be inferred from its chemical structure.
| Spectroscopy Type | Expected Characteristics |
| ¹H NMR | Aromatic protons on the quinoline ring are expected in the range of δ 7.0-8.5 ppm. The amino (NH₂) protons would likely appear as a broad singlet. The carboxylic acid proton (COOH) is expected to be a broad singlet at a downfield chemical shift, typically >10 ppm. |
| ¹³C NMR | Carbonyl carbon of the carboxylic acid is expected in the range of δ 165-185 ppm. Aromatic carbons would appear in the range of δ 110-150 ppm. |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹.[9] The C=O stretch of the carboxylic acid should appear around 1680-1710 cm⁻¹.[9] N-H stretching of the primary amine is expected around 3300-3500 cm⁻¹. Aromatic C-H stretches are anticipated just above 3000 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 188. Common fragmentation patterns for quinoline carboxylic acids include the loss of COOH (45 Da) and CO₂ (44 Da).[10] |
Conclusion
This compound (CAS: 31407-29-1) is a versatile heterocyclic compound with demonstrated potential as an inhibitor of protein kinase CK2 and nitric oxide synthase, as well as possessing anti-inflammatory properties. This technical guide provides a foundational understanding of its chemical and biological characteristics, along with detailed experimental protocols to facilitate further research and development. The information presented herein underscores the potential of this molecule as a scaffold for the design of novel therapeutic agents. Further studies to elucidate its precise mechanisms of action and to optimize its pharmacological profile are warranted.
References
- 1. Page loading... [guidechem.com]
- 2. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. criver.com [criver.com]
- 8. promab.com [promab.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chempap.org [chempap.org]
Spectroscopic Profile of 2-Aminoquinoline-3-carboxylic acid: A Technical Guide
Introduction
2-Aminoquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its derivatives have been explored as inhibitors of protein kinase CK2, highlighting their therapeutic potential.[1] A thorough understanding of the structural and electronic properties of this molecule is paramount for its application and further development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and characterization of this compound.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While direct experimental spectra for this specific molecule are not widely available in public databases, this guide extrapolates expected spectral features based on the analysis of closely related quinoline derivatives and fundamental principles of spectroscopy. Detailed experimental protocols for acquiring this data are also provided to aid researchers in their analytical endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.
Expected ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline ring, the amine protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the amino and carboxylic acid groups. The quinoline protons typically appear in the aromatic region between 7.0 and 9.0 ppm.[2] The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet in the 10-13 ppm region.[3] The amine protons will likely also appear as a broad singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | ~8.5 | s |
| H-5 | ~7.8 - 8.2 | d |
| H-6 | ~7.4 - 7.7 | t |
| H-7 | ~7.6 - 7.9 | t |
| H-8 | ~7.9 - 8.3 | d |
| -NH₂ | Broad | s |
| -COOH | 10.0 - 13.0 | br s |
Note: Predicted values are based on general quinoline derivative data and are subject to solvent and concentration effects.[2][4] s = singlet, d = doublet, t = triplet, br s = broad singlet.
Expected ¹³C NMR Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 165-185 ppm.[5] The carbons of the quinoline ring will appear in the aromatic region, with their specific shifts influenced by the positions of the amino and carboxyl substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 - 160 |
| C-3 | ~110 - 120 |
| C-4 | ~135 - 145 |
| C-4a | ~120 - 130 |
| C-5 | ~125 - 135 |
| C-6 | ~120 - 130 |
| C-7 | ~125 - 135 |
| C-8 | ~120 - 130 |
| C-8a | ~145 - 155 |
| -COOH | 165 - 185 |
Note: Predicted values are based on general quinoline and carboxylic acid data.[5]
Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring high-quality NMR spectra of quinoline derivatives is as follows:[2]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids.
-
Transfer the solution to a clean, dry NMR tube.
-
If required, add a small amount of an internal standard like tetramethylsilane (TMS).
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer's magnetic field on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming to achieve sharp, symmetrical peaks.[2]
-
-
¹H NMR Spectrum Acquisition:
-
¹³C NMR Spectrum Acquisition:
-
Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.[2]
-
Phase and baseline corrections are applied to the spectrum.
-
The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C=O, and aromatic C=C bonds.
Expected IR Data
The key diagnostic peaks would be the broad O-H stretch of the carboxylic acid, the N-H stretches of the primary amine, and the strong C=O stretch of the carbonyl group.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) | Intensity |
| Amine | N-H stretch | 3400 - 3250 | Medium, two bands |
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, very broad |
| Aromatic | C-H stretch | 3100 - 3000 | Medium |
| Carboxylic Acid | C=O stretch | 1760 - 1690 | Strong |
| Aromatic | C=C stretch | 1600 - 1450 | Medium |
| Amine | N-H bend | 1650 - 1580 | Medium |
| Carboxylic Acid | C-O stretch | 1320 - 1210 | Strong |
| Carboxylic Acid | O-H bend | 950 - 910 | Medium, broad |
Note: Predicted values are based on standard IR correlation tables.[6][7][8]
Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)
The following is a common method for preparing solid samples for IR analysis:[9]
-
Sample Preparation:
-
Place a small amount of this compound (approx. 10-50 mg) into a small vial or test tube.
-
Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.
-
Using a pipette, place a drop of this solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.
-
-
Spectrum Acquisition:
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Expected Mass Spectrometry Data
For this compound (Molecular Formula: C₁₀H₈N₂O₂, Molecular Weight: 188.18 g/mol ), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 188.[10] Common fragmentation patterns for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[3][11] The quinoline ring is relatively stable, but fragmentation by loss of HCN from the ring is also possible.[12]
Table 4: Predicted Mass Spectrometry Fragments for this compound
| Ion | m/z (Predicted) | Description |
| [M]⁺ | 188 | Molecular Ion |
| [M-OH]⁺ | 171 | Loss of hydroxyl radical |
| [M-H₂O]⁺ | 170 | Loss of water |
| [M-COOH]⁺ | 143 | Loss of carboxyl radical |
| [M-CO₂]⁺ | 144 | Loss of carbon dioxide |
Note: The relative intensities of the fragments will depend on the ionization method and energy.
Experimental Protocol for Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a suitable technique for analyzing this compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
-
LC Separation:
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase).
-
Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to elute the compound.
-
-
MS Analysis:
-
The eluent from the LC is directed into the mass spectrometer.
-
Electrospray ionization (ESI) in positive ion mode is a common choice for this type of molecule, as the quinoline nitrogen is readily protonated.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For structural confirmation, tandem MS (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.
-
Conclusion
References
- 1. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. synchem.de [synchem.de]
- 11. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 12. chempap.org [chempap.org]
2-Aminoquinoline-3-carboxylic acid and its derivatives as privileged structures in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminoquinoline-3-carboxylic acid core is a recognized privileged structure in medicinal chemistry, serving as a versatile scaffold for the development of a wide range of biologically active compounds. Its unique structural features allow for diverse chemical modifications, leading to derivatives with significant therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this important class of compounds, with a particular focus on their role as protein kinase CK2 inhibitors.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common and effective method involves the substitution of a leaving group, such as a halogen, at the C2 position of the quinoline ring with an amino group.
A general synthetic pathway starts from acetanilides, which are converted to 2-chloroquinoline-3-carbaldehydes via the Vilsmeier-Haack reaction. Subsequent oxidation of the aldehyde group yields the corresponding 2-chloroquinoline-3-carboxylic acids. Finally, nucleophilic substitution of the chlorine atom with ammonia or other amines leads to the desired this compound derivatives.
Experimental Protocol: General Synthesis of 2-Aminoquinoline-3-carboxylic Acids
A suspension of the corresponding 2-chloroquinoline-3-carboxylic acid (1 mmol) in 26% aqueous ammonia (5 mL) is heated in a stainless steel autoclave at 150°C for 4 hours. After cooling the reaction mixture, the resulting clear solution is acidified with 5% aqueous HCl to a pH of 4. The solid product that precipitates is then filtered and recrystallized from an isopropanol-DMF mixture to yield the pure this compound derivative.[1]
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a broad spectrum of biological activities. The most extensively studied is their potent inhibition of protein kinase CK2, a key regulator of numerous cellular processes implicated in cancer and other diseases.
Protein Kinase CK2 Inhibition
Numerous this compound derivatives have been synthesized and evaluated as inhibitors of protein kinase CK2. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | Substitution Pattern | IC50 (µM) against CK2 | Reference |
| 5a | 6-methoxy | > 20 | [1] |
| 5b | 7-methoxy | 1.1 | [1] |
| 5c | 7-bromo | 0.85 | [1] |
| 5d | 6-bromo | 1.0 | [1] |
| 5e | 6-phenoxy | 0.9 | [1] |
| 5f | 7-bromo-6-methoxy | 0.65 | [1] |
| 5g | 6,7-dimethoxy | 2.5 | [1] |
| 5h | 6,7-dichloro | 1.5 | [1] |
| 5i | 5,7-dibromo | 1.2 | [1] |
| 5j | 7-phenyl | 0.9 | [1] |
| 5k | benzo[h] | 1.3 | [1] |
| 5l | benzo[f] | 1.8 | [1] |
Anticancer Activity
The inhibition of protein kinase CK2 by these derivatives contributes to their significant anticancer properties. Several compounds have been tested against various cancer cell lines, demonstrating potent cytotoxic effects.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7c | MCF-7 (Breast) | 1.73 (µg/mL) | [2] |
| 4d | A549 (Lung) | 3.317 | [3] |
| 4e | A549 (Lung) | 4.648 | [3] |
| 4d | MCF-7 (Breast) | < 10 | [3] |
| 4e | MCF-7 (Breast) | < 10 | [3] |
Antimicrobial Activity
Certain derivatives of the this compound scaffold have also been investigated for their antimicrobial potential, showing activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 16 | Escherichia coli | 0.25 | [4] |
| 21 | Escherichia coli | Not specified, comparable to pefloxacin and norfloxacin | [4] |
| 37 | Drug-resistant M. tuberculosis | 0.08 - 0.31 | [5] |
| 38 | Drug-resistant M. tuberculosis | 0.16 - 0.31 | [5] |
Mechanism of Action: Targeting Protein Kinase CK2 and its Signaling Pathways
Protein kinase CK2 is a serine/threonine kinase that is ubiquitously expressed and constitutively active in eukaryotic cells. It plays a crucial role in a multitude of cellular processes, including cell growth, proliferation, and survival. Dysregulation of CK2 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention. This compound derivatives act as ATP-competitive inhibitors of CK2, binding to the ATP-binding pocket of the enzyme and preventing the phosphorylation of its substrates.
The inhibition of CK2 by these compounds impacts several critical signaling pathways that are often dysregulated in cancer and other diseases.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell proliferation, growth, and survival. CK2 can directly phosphorylate and activate AKT, a key component of this pathway. By inhibiting CK2, this compound derivatives can downregulate the activity of the PI3K/AKT/mTOR pathway, leading to reduced cell proliferation and survival.[6]
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. CK2 can phosphorylate IκB, the inhibitor of NF-κB, leading to its degradation and the subsequent activation of NF-κB. Inhibition of CK2 can therefore suppress NF-κB activation, which is beneficial in inflammatory diseases and certain cancers.[7]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers. CK2 can phosphorylate several components of the Wnt pathway, including β-catenin and Dishevelled (Dvl), leading to the stabilization of β-catenin and the activation of Wnt target genes.[8][9] By inhibiting CK2, this compound derivatives can disrupt this oncogenic signaling.[10]
Experimental Protocols
Protein Kinase CK2 Inhibition Assay
The inhibitory activity of the synthesized compounds against protein kinase CK2 can be determined using a variety of in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human CK2 enzyme
-
CK2 peptide substrate (e.g., RRRDDDSDDD)
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the test compound dilution or vehicle (DMSO) to the appropriate wells.
-
Add 2 µL of the CK2 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well and incubating for 40 minutes.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well and incubating for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[11]
Cell Viability Assay (MTT Assay)
The cytotoxic effects of the compounds on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[12]
Conclusion
The this compound scaffold represents a highly valuable platform in medicinal chemistry for the design and development of novel therapeutic agents. Its derivatives have shown significant promise, particularly as potent inhibitors of protein kinase CK2, a key target in oncology and other diseases. The ability to modulate critical signaling pathways such as PI3K/AKT/mTOR, NF-κB, and Wnt/β-catenin underscores the therapeutic potential of this class of compounds. Further optimization of this privileged structure is likely to yield even more potent and selective drug candidates for a range of unmet medical needs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of PI3K-AKT-mTOR pathway in protein kinase CKII inhibition-mediated senescence in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CK2 Is a C-Terminal IkappaB Kinase Responsible for NF-kappaB Activation during the UV Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endogenous protein kinase CK2 participates in Wnt signaling in mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Potent and Selective CK2 Kinase Inhibitors with Effects on Wnt Pathway Signaling in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Deep Dive into 2-Aminoquinoline-3-carboxylic Acid: A Theoretical and Molecular Modeling Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminoquinoline-3-carboxylic acid, a heterocyclic compound, is a significant scaffold in medicinal chemistry, demonstrating a range of biological activities. This technical guide provides a comprehensive overview of its theoretical and molecular modeling studies. It delves into the molecule's structural properties, spectroscopic signatures, and electronic characteristics through quantum chemical calculations. Furthermore, this document outlines detailed experimental and computational protocols, presents quantitative data in structured tables, and visualizes key concepts and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds with a wide array of pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities. Among these, this compound serves as a crucial building block for the synthesis of more complex and potent therapeutic agents. Its derivatives have shown promise as inhibitors of protein kinase CK2, a target implicated in various diseases, including cancer. Understanding the fundamental molecular properties of the this compound core is paramount for the rational design of novel and effective drug candidates.
This whitepaper will explore the synthesis, spectroscopic characterization, and in-depth computational analysis of this compound. By leveraging Density Functional Theory (DFT), we will elucidate its geometric structure, vibrational modes, electronic properties, and reactivity descriptors. Molecular docking studies will also be discussed to provide insights into its potential binding interactions with biological targets.
Synthesis and Characterization
The synthesis of this compound and its derivatives can be achieved through various established chemical routes. A common method involves the substitution of a leaving group, such as a chlorine atom, at the 2-position of a quinoline ring with an amino group.
General Synthesis Protocol
A general and effective method for the synthesis of 2-aminoquinoline-3-carboxylic acids involves the amination of 2-chloroquinoline-3-carboxylic acid derivatives.
Experimental Protocol:
-
Reaction Setup: A suspension of the corresponding 2-chloroquinoline-3-carboxylic acid (1 mmol) is prepared in 26% aqueous ammonia (5 mL) within a stainless steel autoclave.
-
Heating: The reaction mixture is heated to 150°C for 4 hours.
-
Work-up: After cooling, the resulting clear solution is acidified with 5% aqueous HCl to a pH of 4.
-
Isolation: The precipitated solid product is collected by filtration.
-
Purification: The crude product is recrystallized from an isopropanol-dimethylformamide (IPA-DMF) mixture to yield the pure this compound derivative.
Caption: Synthetic workflow for this compound.
Theoretical Studies: A Quantum Chemical Approach
To gain a deeper understanding of the molecular properties of this compound, quantum chemical calculations were performed using Density Functional Theory (DFT).
Computational Methodology
Software: Gaussian 09/16 suite of programs. Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). Basis Set: 6-311++G(d,p). Environment: Gas phase.
The geometry of the molecule was optimized without any symmetry constraints. The vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. The calculated frequencies were scaled by a factor of 0.9614 to account for anharmonicity and basis set deficiencies. Time-dependent DFT (TD-DFT) was employed to simulate the UV-Vis absorption spectrum. Natural Bond Orbital (NBO) analysis was performed to investigate intramolecular interactions.
The 2-Aminoquinoline-3-Carboxylic Acid Scaffold: A Versatile Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents. Among these, the 2-aminoquinoline-3-carboxylic acid core has emerged as a particularly promising framework for the design of novel drug candidates. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action associated with this versatile scaffold, with a focus on its applications in oncology and infectious diseases.
Synthesis of this compound Derivatives
The construction of the this compound scaffold and its derivatives can be achieved through several synthetic strategies. A common and effective approach involves a multi-step synthesis commencing from appropriately substituted anilines.
General Synthetic Protocol
A widely employed synthetic route is initiated via the Vilsmeier-Haack reaction, followed by oxidation and subsequent amination.[1]
Step 1: Vilsmeier-Haack Reaction Substituted anilines are subjected to the Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield 2-chloro-3-formylquinoline derivatives.
Step 2: Oxidation The resulting 2-chloro-3-formylquinolines are then oxidized to the corresponding 2-chloroquinoline-3-carboxylic acids. This transformation can be effectively carried out using various oxidizing agents.
Step 3: Amination Finally, the 2-chloroquinoline-3-carboxylic acids are converted to the desired this compound derivatives by reaction with ammonia or primary/secondary amines. This nucleophilic substitution reaction typically requires elevated temperatures and pressures.[2]
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have exhibited a wide array of biological activities, with significant potential in the fields of oncology and microbiology.
Anticancer Activity
A substantial body of research has highlighted the potent anticancer properties of this compound derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines through the modulation of key signaling pathways involved in tumorigenesis.
Many derivatives of this scaffold function as inhibitors of protein kinases, which are critical regulators of cellular processes such as growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Platelet-Derived Growth Factor Receptor (PDGFR) Inhibition: Certain 2-aminoquinoline-3-carboxamide derivatives have been identified as potent inhibitors of PDGFR, a receptor tyrosine kinase implicated in tumor growth and angiogenesis.[1]
Casein Kinase 2 (CK2) Inhibition: A number of this compound derivatives have demonstrated significant inhibitory activity against CK2, a serine/threonine kinase that is overexpressed in many cancers and promotes cell survival and proliferation.[2][3]
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) Inhibition: The scaffold has also been utilized to develop inhibitors of EGFR and HER2, two key receptor tyrosine kinases involved in the pathogenesis of numerous epithelial cancers.
The following table summarizes the in vitro anticancer activity of selected this compound derivatives.
| Compound ID | Cancer Cell Line | Target(s) | IC₅₀ (µM) | Reference |
| 5b | - | CK2 | 1.2 | [4] |
| 5c | - | CK2 | 0.7 | [4] |
| 5k | - | CK2 | 0.65 | [4] |
| Compound 7c | MCF-7 (Breast) | Not Specified | 1.73 µg/mL | [3] |
Antimicrobial Activity
In addition to their anticancer properties, derivatives of the this compound scaffold have shown promising activity against a range of microbial pathogens, including bacteria and fungi.
The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
The following table presents the antimicrobial activity of selected quinoline-3-carboxylic acid derivatives.
| Compound | Microorganism | MIC (mg/mL) | Reference |
| 3a | E. coli | >100 | [5] |
| 3a | S. aureus | >100 | [5] |
| 3a | P. aeruginosa | >100 | [5] |
| 3a | B. subtilis | >100 | [5] |
| 4a | E. coli | 5 | [5] |
| 4a | S. aureus | 5 | [5] |
| 4a | P. aeruginosa | 5 | [5] |
| 4a | B. subtilis | 2.5 | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
General Procedure for the Synthesis of 2-Aminoquinoline-3-Carboxylic Acids[2]
A suspension of the corresponding 2-chloroquinoline-3-carboxylic acid (1 mmol) in 26% aqueous ammonia (5 mL) is heated in a stainless-steel autoclave at 150°C for 4 hours. After cooling the reaction mixture, the clear solution is acidified with 5% aqueous HCl solution to a pH of 4. The resulting solid product is filtered and recrystallized from an isopropanol-DMF mixture to yield the desired this compound.
In Vitro Cytotoxicity Assay (MTT Assay)[6][7]
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against the compound concentration.
Broth Microdilution Method for Antimicrobial Susceptibility Testing[8]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium, adjusted to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Kinase Inhibition Assay[9]
A common method for assessing kinase inhibition is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.
-
Kinase Reaction: In a 384-well plate, combine the kinase, its substrate, and the test compound at various concentrations in a suitable kinase buffer. Initiate the reaction by adding ATP.
-
Reaction Termination: After a defined incubation period, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then participates in a luciferase/luciferin reaction to produce a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
IC₅₀ Determination: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with specific molecular targets, leading to the modulation of key cellular signaling pathways.
PDGFR Signaling Pathway
Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that play a crucial role in cell growth, proliferation, and angiogenesis. Upon ligand binding, PDGFRs dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.[6][7] Inhibitors based on the this compound scaffold can block the ATP-binding site of PDGFR, thereby preventing its activation and downstream signaling.
CK2 Signaling Pathway
Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase involved in a multitude of cellular processes, including cell cycle progression, apoptosis, and gene expression.[8] CK2 exerts its effects by phosphorylating a vast number of substrates, thereby influencing various signaling pathways such as PI3K/AKT/mTOR, NF-κB, and JAK/STAT.[9] this compound derivatives can act as ATP-competitive inhibitors of CK2, blocking its catalytic activity and preventing the phosphorylation of its downstream targets.
EGFR/HER2 Signaling Pathway
EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases. Ligand binding to EGFR or overexpression of HER2 leads to receptor dimerization and activation of their intrinsic kinase domains. This triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which drive cell proliferation, survival, and metastasis.[10] Small molecule inhibitors based on the this compound scaffold can compete with ATP for binding to the kinase domain of EGFR and HER2, thereby blocking their activation and downstream signaling.[7]
Conclusion
The this compound scaffold represents a highly versatile and promising core structure for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial effects. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties and the development of compounds with improved potency and selectivity. The continued exploration of this scaffold is expected to yield new and effective drug candidates for the treatment of a wide range of diseases.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HER2 therapy. Small molecule HER-2 tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDGFR dimer-specific activation, trafficking and downstream signaling dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altmeyers.org [altmeyers.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of 2-Aminoquinoline-3-carboxylic Acid Derivatives as Protein Kinase CK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of 2-aminoquinoline-3-carboxylic acid derivatives as potent inhibitors of protein kinase CK2.
Introduction
Protein kinase CK2, a constitutively active serine/threonine kinase, is a critical regulator of numerous cellular processes, including cell growth, proliferation, and apoptosis.[1] Its dysregulation has been implicated in various diseases, particularly cancer, making it a prime target for therapeutic intervention. Among the various classes of CK2 inhibitors, derivatives of this compound have emerged as a promising chemotype, demonstrating significant inhibitory potency.[2][3]
These application notes offer a comprehensive guide for researchers engaged in the discovery and development of novel CK2 inhibitors based on this scaffold. The protocols provided herein detail the chemical synthesis and the biological assays required to characterize the inhibitory activity of these compounds.
Data Presentation: Inhibitory Activity of this compound Derivatives
The inhibitory potency of synthesized this compound derivatives against protein kinase CK2 is typically determined by in vitro kinase assays and is expressed as the half-maximal inhibitory concentration (IC50). A summary of representative data is presented below.
| Compound ID | R-group Substitution | IC50 (µM) |
| 5a | 6-methoxy | >10 |
| 5b | 7-methoxy | >10 |
| 5f | 7-bromo-6-methoxy | 1.2 |
| 5k | Benzo[h] | 0.65 |
Table 1: In vitro inhibitory activity of selected this compound derivatives against protein kinase CK2. Data sourced from Syniugin et al., 2016.[4]
Experimental Protocols
Chemical Synthesis of this compound Derivatives
The synthesis of this compound derivatives is typically achieved through a two-step process involving the formation of a 2-chloroquinoline-3-carboxylic acid intermediate followed by nucleophilic substitution with ammonia.[4]
A. Synthesis of 2-Chloroquinoline-3-carboxylic Acid (General Procedure)
This procedure describes the synthesis of the key intermediate, 2-chloroquinoline-3-carboxylic acid, from the corresponding 2-chloroquinoline-3-carbaldehyde.
-
Materials:
-
Substituted 2-chloroquinoline-3-carbaldehyde
-
Silver nitrate (AgNO₃)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Water (deionized)
-
Ethanol
-
-
Protocol:
-
Dissolve the substituted 2-chloroquinoline-3-carbaldehyde in ethanol in a round-bottom flask.
-
In a separate beaker, prepare an aqueous solution of silver nitrate.
-
Add the silver nitrate solution to the flask containing the aldehyde.
-
Slowly add an aqueous solution of sodium hydroxide to the reaction mixture while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the silver precipitate.
-
Acidify the filtrate with a 5% aqueous HCl solution to a pH of approximately 4.
-
The 2-chloroquinoline-3-carboxylic acid product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.[4]
-
B. Synthesis of this compound (General Procedure)
This protocol outlines the conversion of the 2-chloro intermediate to the final 2-amino product.
-
Materials:
-
Substituted 2-chloroquinoline-3-carboxylic acid
-
Ammonia (NH₃), 26% aqueous solution
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Isopropyl alcohol (IPA)
-
N,N-Dimethylformamide (DMF)
-
Stainless steel autoclave
-
-
Protocol:
-
Place the substituted 2-chloroquinoline-3-carboxylic acid (1 mmol) and 5 mL of 26% aqueous ammonia into a stainless steel autoclave.
-
Seal the autoclave and heat the reaction mixture to 150 °C for 4 hours.
-
After cooling the reaction mixture to room temperature, carefully open the autoclave.
-
Acidify the resulting clear solution with a 5% aqueous HCl solution to a pH of approximately 4.
-
The this compound product will precipitate as a solid.
-
Collect the solid by filtration and recrystallize from an IPA-DMF mixture to yield the purified product.[4]
-
In Vitro Protein Kinase CK2 Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[5][6]
-
Materials:
-
Recombinant human Protein Kinase CK2 (holoenzyme)
-
CK2 Substrate Peptide (e.g., RRRADDSDDDDD)
-
Test compounds (dissolved in 100% DMSO)
-
Positive control inhibitor (e.g., Silmitasertib/CX-4945)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque, 384-well assay plates
-
Luminometer plate reader
-
-
Protocol:
-
Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. Transfer a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well assay plate. Include wells with DMSO only (negative control) and a known CK2 inhibitor (positive control).
-
Kinase Reaction:
-
Prepare a 2X enzyme solution in the kinase assay buffer. Add 5 µL of this solution to each well.
-
Prepare a 2X substrate/ATP solution in the kinase assay buffer. The final ATP concentration should be at or near the Km for CK2.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well. The final reaction volume will be 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Luminescence Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[2]
-
Cellular Assay: Western Blot Analysis of CK2 Substrate Phosphorylation
This assay assesses the ability of the inhibitor to engage and inhibit CK2 within a cellular context by measuring the phosphorylation status of a known CK2 substrate, such as Akt at Ser129.[7][8]
-
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (S129), Rabbit anti-Akt (total), and a loading control antibody (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (S129) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis: To normalize the data, strip the membrane and re-probe with an antibody against total Akt and a loading control. Quantify the band intensities to determine the dose-dependent decrease in the phosphorylation of the CK2 substrate.[8][9]
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. CK2 alpha 1 Kinase Enzyme System Application Note [worldwide.promega.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Aminoquinoline-3-carboxylic Acid as a Versatile Fluorescent Probe for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Aminoquinoline-3-carboxylic acid (2-AQC) and its derivatives as fluorescent probes for a variety of bioimaging applications. This document details the synthesis of 2-AQC-based probes, their photophysical properties, and step-by-step protocols for their application in detecting metal ions, pH, and enzymatic activity in biological systems.
Introduction
Quinoline derivatives are a prominent class of fluorescent probes in bioimaging due to their excellent photophysical properties, including high sensitivity and specificity.[1][2] this compound (2-AQC) serves as a versatile building block for the synthesis of "turn-on" or ratiometric fluorescent probes. These probes are designed to exhibit a change in their fluorescence upon binding to a specific analyte, enabling the visualization and quantification of various biological molecules and processes within living cells and organisms.[3][4]
The core principle behind the application of 2-AQC derivatives lies in the modulation of their intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or excited-state intramolecular proton transfer (ESIPT) processes upon interaction with the target analyte.[4] This interaction leads to a detectable change in the fluorescence signal, providing a powerful tool for biological research and drug development.
Data Presentation: Photophysical Properties of 2-AQC Derivatives
The following tables summarize the key photophysical properties of various 2-AQC-based fluorescent probes designed for specific bioimaging applications. This data is crucial for selecting the appropriate probe and imaging conditions.
Table 1: 2-AQC Schiff Base Derivatives for Metal Ion Detection
| Probe Name/Derivative | Target Analyte | Excitation (λex) | Emission (λem) | Quantum Yield (Φ) | Detection Limit | Reference |
| 2-hydroxy-1-naphthaldehyde + 8-aminoquinoline Schiff base | Al³⁺ | 370 nm | 485 nm | - | 3.23 x 10⁻⁸ M | [3] |
| (4-(diethylamino)-2-hydroxybenzylidene)isoquinoline-1-carbohydrazide | Al³⁺ | 450 nm | 545 nm | - | 8.08 x 10⁻⁸ M | [4] |
| Quinoline-based tripodal Schiff base (TQSB) | Al³⁺ | 365 nm | 414 nm | - | 7.0 nM | [1] |
| Quinoline-derived Schiff-base (HL1) | Zn²⁺ | 365 nm | 450 nm | - | - | [5] |
| Bis-Schiff base probe (P-B) | Zn²⁺ | 338 nm | 520 nm | - | 17.50 nM | [6] |
Table 2: 2-AQC Derivatives for pH and Enzyme Sensing
| Probe Name/Derivative | Target Analyte/Process | Excitation (λex) | Emission (λem) | Key Feature | Reference |
| PQ-Lyso | Lysosomal pH | 494 nm / 570 nm (ratiometric) | - | Ratiometric detection of pH changes with a large hypsochromic shift. | [7] |
| Two-photon probe 1 | Nitroreductase (Hypoxia) | 780 nm (2-photon) | 550 nm | ~70-fold fluorescence enhancement. | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a 2-AQC-based Schiff base probe and its application in cellular imaging.
Synthesis of a 2-AQC-based Schiff Base Fluorescent Probe
This protocol describes the synthesis of a Schiff base derivative of 2-aminoquinoline, a common strategy for creating fluorescent probes for metal ions.
Materials:
-
This compound (or a suitable aminoquinoline derivative)
-
Substituted salicylaldehyde (e.g., 2-hydroxy-1-naphthaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the 2-aminoquinoline derivative in 20 mL of absolute ethanol.
-
Addition of Aldehyde: To this solution, add 1.0 mmol of the substituted salicylaldehyde.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the Schiff base condensation reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the pure fluorescent probe.
-
Drying and Characterization: Dry the purified product under vacuum. Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Diagram 1: Synthesis of a 2-AQC Schiff Base Probe
Caption: Workflow for the synthesis of a 2-AQC-based Schiff base fluorescent probe.
General Protocol for Cellular Imaging with a 2-AQC-based Probe
This protocol provides a general guideline for staining live cells with a 2-AQC derivative probe. Optimization of probe concentration and incubation time may be required for different cell types and specific probes.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
2-AQC-based fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a working solution of the 2-AQC probe by diluting the stock solution in cell culture medium to the desired final concentration (typically 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells with the probe for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with PBS to remove any unbound probe.
-
Imaging: Add fresh culture medium or PBS to the cells and immediately image them using a fluorescence microscope. Use the appropriate excitation and emission filters based on the photophysical data of the probe.
Diagram 2: Cellular Imaging Protocol
Caption: Step-by-step workflow for live-cell imaging with a 2-AQC fluorescent probe.
Signaling Pathways and Sensing Mechanisms
The following diagrams illustrate the general mechanisms by which 2-AQC-based probes function.
"Turn-On" Fluorescence Sensing of Metal Ions
Many 2-AQC Schiff base probes operate on a "turn-on" mechanism. In the absence of the target metal ion, the probe's fluorescence is quenched through processes like PET. Upon binding to the metal ion, this quenching pathway is inhibited, leading to a significant increase in fluorescence intensity.
Diagram 3: Metal Ion Sensing Mechanism
Caption: "Turn-on" fluorescence mechanism for metal ion detection.
Ratiometric pH Sensing
Ratiometric pH probes exhibit changes in their excitation or emission spectra at different pH values. This allows for a more accurate measurement of pH, as the ratio of fluorescence intensities at two different wavelengths is independent of probe concentration and excitation intensity. For example, a protonation/deprotonation event on the quinoline nitrogen can alter the electronic properties and thus the fluorescence spectrum.
Diagram 4: Ratiometric pH Sensing
Caption: Principle of ratiometric pH sensing with a 2-AQC-based probe.
Conclusion
This compound and its derivatives are powerful tools for the development of fluorescent probes for bioimaging. Their versatility allows for the design of probes that can selectively detect a wide range of analytes and cellular processes with high sensitivity. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize these probes in their own studies, contributing to advancements in cell biology, drug discovery, and medical diagnostics.
References
- 1. Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 4. Highly selective and sensitive turn-on fluorescent sensor for detection of Al3+ based on quinoline-base Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two similar Schiff-base receptor based quinoline derivate: Highly selective fluorescent probe for Zn(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual-responsive bis-Schiff base fluorescent probe for simultaneous detection of Zn2+ and HClO in environmental monitoring and information encryption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline-based fluorescent probe for ratiometric detection of lysosomal pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Two-Photon Fluorescent Probe for Nitroreductase Detection and Hypoxia Imaging in Tumor Cells and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Antimicrobial Agents from 2-Aminoquinoline-3-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of novel antimicrobial agents derived from 2-Aminoquinoline-3-carboxylic acid. The methodologies outlined herein describe the preparation of key intermediates and their subsequent conversion into target compounds with potential antimicrobial activity. Data on the biological evaluation of these compounds are presented for comparative analysis.
Overview
Quinolines are a prominent class of heterocyclic compounds that form the scaffold of many synthetic drugs, exhibiting a broad spectrum of biological activities, including antimicrobial properties. The functionalization of the quinoline ring system offers a versatile platform for the development of new therapeutic agents. This protocol focuses on the derivatization of this compound at the carboxylic acid moiety to generate novel carbohydrazides and their corresponding hydrazones, which are classes of compounds frequently associated with antimicrobial efficacy.
The general synthetic strategy involves two main steps:
-
Synthesis of 2-Aminoquinoline-3-carbohydrazide: The carboxylic acid group of this compound is converted to a carbohydrazide. This intermediate is a key building block for further derivatization.
-
Synthesis of Hydrazone Derivatives: The synthesized carbohydrazide is then condensed with various aromatic aldehydes to produce a library of N'-arylmethylene-2-aminoquinoline-3-carbohydrazide derivatives (hydrazones).
Data Presentation
The antimicrobial activity of synthesized quinoline derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for a series of synthesized hydrazone derivatives against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-Aminoquinoline-3-carbohydrazide Derivatives
| Compound ID | R-group (from Ar-CHO) | Staphylococcus aureus (μg/mL) | Bacillus subtilis (μg/mL) | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) |
| HYD-1 | Phenyl | 64 | 128 | 256 | >256 |
| HYD-2 | 4-Chlorophenyl | 32 | 64 | 128 | 256 |
| HYD-3 | 4-Nitrophenyl | 16 | 32 | 64 | 128 |
| HYD-4 | 4-Hydroxyphenyl | 64 | 64 | 128 | >256 |
| HYD-5 | 2-Hydroxyphenyl | 32 | 64 | 128 | 256 |
| HYD-6 | 4-Methoxyphenyl | 128 | 256 | >256 | >256 |
| HYD-7 | 2-Furyl | 64 | 128 | 256 | >256 |
| Ciprofloxacin | (Reference) | 0.5 | 0.25 | 0.125 | 0.25 |
Experimental Protocols
Synthesis of 2-Aminoquinoline-3-carbohydrazide
This protocol describes the conversion of this compound to its corresponding carbohydrazide, a key intermediate for the synthesis of hydrazone derivatives.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Absolute ethanol
-
Dry methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Activation of the Carboxylic Acid: In a round-bottom flask, suspend this compound (1 equivalent) in dry methanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise with constant stirring.
-
After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the methyl ester as a crude product.
-
Hydrazinolysis: To the crude methyl ester, add absolute ethanol followed by hydrazine hydrate (10 equivalents).
-
Reflux the reaction mixture for 8-12 hours.
-
Monitor the formation of the carbohydrazide by TLC.
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2-Aminoquinoline-3-carbohydrazide.
General Protocol for the Synthesis of N'-Arylmethylene-2-aminoquinoline-3-carbohydrazide (Hydrazones)
This protocol outlines the condensation reaction between 2-Aminoquinoline-3-carbohydrazide and various aromatic aldehydes to form the corresponding hydrazone derivatives.
Materials:
-
2-Aminoquinoline-3-carbohydrazide
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-Aminoquinoline-3-carbohydrazide (1 equivalent) in absolute ethanol.
-
Add the respective substituted aromatic aldehyde (1.1 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted aldehyde.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the purified hydrazone derivative.
Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against selected bacterial strains.
Materials:
-
Synthesized quinoline derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilutions: Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin) should be used as a reference standard.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of antimicrobial agents from this compound.
Application of 2-Aminoquinoline-3-carboxylic Acid in the Development of Anticancer Agents
Application Note & Protocols
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities. Among its derivatives, 2-aminoquinoline-3-carboxylic acid has emerged as a promising starting point for the development of novel anticancer agents. This structural framework offers versatile sites for chemical modification, allowing for the synthesis of derivatives with potent and selective antitumor properties. Research has demonstrated that these compounds can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth, proliferation, and survival. This document provides an overview of the application of this compound in anticancer drug discovery, including synthetic protocols, biological evaluation methods, and a summary of the activity of selected derivatives.
Mechanism of Action
Derivatives of this compound have been shown to target several critical pathways in cancer cells. Two prominent mechanisms of action that have been identified are the inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) and Protein Kinase CK2.
1. PDGFR Inhibition: Cancer cells often exploit transmembrane receptor tyrosine kinases like PDGFR for their survival and proliferation, which can lead to resistance to anticancer agents.[1] Certain 2-aminoquinoline-3-carboxamide derivatives have been synthesized and identified as potential inhibitors of PDGFR.[1] By blocking the signaling cascade initiated by PDGFR, these compounds can effectively halt tumor cell growth and induce apoptosis.
Caption: PDGFR signaling pathway and its inhibition by 2-aminoquinoline-3-carboxamide derivatives.
2. Protein Kinase CK2 Inhibition: Protein kinase CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and is involved in the regulation of cell growth, proliferation, and apoptosis.[2] Several derivatives of this compound have been identified as potent inhibitors of CK2, with IC50 values in the submicromolar range.[2][3] Inhibition of CK2 by these compounds can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Role of Protein Kinase CK2 in cancer and its inhibition.
Synthesis and Experimental Protocols
The synthesis of this compound derivatives often involves multi-step reactions. A general workflow for the synthesis and evaluation of these compounds is outlined below.
Caption: General experimental workflow for developing anticancer agents.
Protocol 1: Synthesis of this compound
This protocol describes a method for synthesizing the core scaffold, this compound, which can then be further modified. The synthesis starts from 2-chloroquinoline-3-carbonitrile, which is obtained from substituted anilines via a Vilsmeier-Haack reaction followed by treatment with hydroxylamine hydrochloride.
Materials:
-
2-Chloroquinoline-3-carbonitrile
-
Aqueous ammonia
-
Autoclave or sealed reaction vessel
-
Ethanol for recrystallization
Procedure: [2]
-
A mixture of 2-chloroquinoline-3-carbonitrile and aqueous ammonia is heated in a sealed vessel or autoclave at 150 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting solid is filtered, washed with water, and dried.
-
The crude product is purified by fractional crystallization from a suitable solvent like ethanol to yield this compound.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method to evaluate the anticancer activity of the synthesized compounds against various cancer cell lines.
Materials:
-
Synthesized this compound derivatives
-
Cancer cell lines (e.g., MCF-7, K562)[4]
-
Non-cancerous cell line for selectivity testing (e.g., HEK293)[4]
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin or Imatinib) in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compounds.
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of selected this compound derivatives from the literature.
Table 1: Cytotoxicity of 2-Aminoquinoline-3-carboxamide Derivatives against MCF-7 Breast Cancer Cells [1]
| Compound | R-group Substitution | IC50 (µM) vs. MCF-7 |
| 6a | 4-fluoro aniline | Superior to Imatinib |
| 6b | 4-chloro aniline | Superior to Imatinib |
| 6i | 4-methyl aniline | Superior to Imatinib |
| Imatinib | (Reference Drug) | - |
*Note: Specific IC50 values were not provided in the abstract, but the activity was noted as superior to the reference compound Imatinib.
Table 2: Anticancer Activity of 1-substituted-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives against MCF-7 Cells [5]
| Compound | Substitution on Phenylvinyl group | IC50 (µg/mL) vs. MCF-7 |
| 7a | Phenyl | > 50 |
| 7b | 4-methoxy | > 50 |
| 7c | 4-hydroxy-3-methoxy | 1.73 ± 0.27 |
| 7d | 4-hydroxy | > 50 |
| Doxorubicin | (Reference Drug) | 3.45 ± 0.41 |
Table 3: Inhibition of Protein Kinase CK2 by this compound Derivatives [2][3]
| Compound Series | IC50 Range (µM) |
| This compound derivatives | 0.65 - 18.2 |
*Note: The study identified 22 compounds within this activity range, with the most active ones being in the submicromolar range.
Conclusion
This compound and its derivatives represent a highly promising class of compounds for the development of novel anticancer therapeutics. Their synthetic accessibility allows for the creation of diverse chemical libraries, and their ability to inhibit key oncogenic pathways like PDGFR and Protein Kinase CK2 provides a solid basis for their mechanism of action. The data presented herein demonstrates potent in vitro activity against various cancer cell lines, with some derivatives showing superior efficacy to established anticancer drugs. Further optimization of these lead compounds, focusing on improving potency, selectivity, and pharmacokinetic properties, is a promising avenue for future cancer drug discovery efforts.
References
- 1. Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR | Neuroquantology [neuroquantology.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes: 2-Aminoquinoline-3-carboxylic Acid as a Trackable Cation in Biological Research
References
Application Notes and Protocols for Studying the Anti-inflammatory Effects of 2-Aminoquinoline-3-carboxylic acid
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli like pathogens and damaged cells. However, chronic or dysregulated inflammation is a key factor in a multitude of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents is a critical area of pharmaceutical research. Quinoline derivatives have emerged as a promising class of compounds with a broad range of pharmacological activities. Specifically, quinoline-3-carboxylic acid derivatives have demonstrated notable anti-inflammatory properties, making 2-Aminoquinoline-3-carboxylic acid a compound of significant interest for further investigation.[1][2]
These application notes provide a detailed experimental framework for researchers, scientists, and drug development professionals to investigate the anti-inflammatory effects of this compound. The protocols herein describe both in vitro and in vivo methodologies to assess the compound's efficacy and elucidate its mechanism of action.
Experimental Workflow
The overall experimental workflow for evaluating the anti-inflammatory potential of this compound is depicted below. The process begins with initial in vitro screening to determine cytotoxicity and anti-inflammatory activity, followed by mechanistic studies on key signaling pathways. Promising results from in vitro assays would then warrant further investigation using in vivo models of inflammation.
References
Application Notes and Protocols: 2-Aminoquinoline-3-carboxylic Acid in Nitric Oxide Synthase Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 2-aminoquinoline derivatives, closely related to 2-aminoquinoline-3-carboxylic acid, as inhibitors of nitric oxide synthase (NOS). This document includes a summary of their inhibitory activity, detailed experimental protocols for assessing NOS inhibition, and visualizations of key biological and experimental pathways.
Data Presentation: Inhibitory Activity of 2-Aminoquinoline Derivatives against NOS Isoforms
While specific quantitative data for this compound is not extensively available in the public domain, numerous studies have investigated the inhibitory potential of various 2-aminoquinoline derivatives. These compounds have shown promise, particularly as potent and selective inhibitors of the neuronal NOS (nNOS) isoform.[1][2] The data presented below summarizes the inhibitory constants (Kᵢ) and IC₅₀ values for several key 2-aminoquinoline derivatives against rat nNOS, bovine eNOS, and murine iNOS.[1][2]
| Compound | Target Isoform | Kᵢ (nM) | IC₅₀ (nM) | nNOS/eNOS Selectivity (Kᵢ ratio) | nNOS/iNOS Selectivity (Kᵢ ratio) | Reference |
| Compound 5 | rat nNOS | - | 74 | ~6 | 124 | [1][2] |
| bovine eNOS | - | - | [1][2] | |||
| murine iNOS | - | - | [1][2] | |||
| Compound 7 | rat nNOS | - | - | >200 | ~900 | [1] |
| bovine eNOS | - | - | [1] | |||
| murine iNOS | 44,000 | - | [1] | |||
| Compound 9 | rat nNOS | - | - | [1] | ||
| murine iNOS | 32,300 | - | [1] | |||
| Compound 15 | rat nNOS | - | - | [1] | ||
| murine iNOS | 28,400 | - | [1] |
Note: Kᵢ values are calculated directly from IC₅₀ values. Selectivity is presented as the ratio of respective Kᵢ values.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the inhibitory effect of compounds like this compound on nitric oxide synthase activity.
In Vitro NOS Inhibition Assay (Griess Reagent Method)
This protocol is a widely used colorimetric assay to determine NOS activity by measuring the amount of nitrite (a stable breakdown product of nitric oxide) produced.[3][4]
Materials:
-
Purified NOS isoforms (nNOS, eNOS, iNOS)
-
This compound or its derivatives (test inhibitor)
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH₄) (cofactor)
-
Calmodulin (for nNOS and eNOS activation)
-
Calcium Chloride (CaCl₂)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, BH₄, calmodulin, and CaCl₂.
-
Prepare serial dilutions of the test inhibitor.
-
Prepare a nitrite standard curve using sodium nitrite (0-100 µM).
-
-
Enzyme Reaction:
-
To each well of a 96-well plate, add the reaction mixture.
-
Add the test inhibitor at various concentrations to the respective wells. Include a control well with no inhibitor.
-
Initiate the reaction by adding the purified NOS enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).[3]
-
-
Nitrite Detection (Griess Assay):
-
Stop the enzyme reaction by adding a suitable reagent if necessary (e.g., by heating or adding zinc sulfate to precipitate the protein).[3]
-
Add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.
-
-
Data Analysis:
-
Measure the absorbance of each well at 540 nm using a microplate reader.[3]
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Generate a standard curve by plotting the absorbance versus the known nitrite concentrations.
-
Determine the nitrite concentration in each sample from the standard curve.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of NOS activity.
-
In Vitro NOS Inhibition Assay (Citrulline Assay)
This is a radiometric or HPLC-based assay that measures the co-product of the NOS reaction, L-citrulline.[2][5]
Materials:
-
Purified NOS isoforms
-
Test inhibitor
-
L-[³H]Arginine or unlabeled L-Arginine (for HPLC)
-
NADPH
-
BH₄
-
Calmodulin
-
CaCl₂
-
Assay Buffer
-
Dowex AG 50W-X8 resin (Na⁺ form) or HPLC system
-
Scintillation counter (for radiometric assay)
Procedure:
-
Enzyme Reaction:
-
Set up the reaction as described in the Griess assay protocol, but use L-[³H]Arginine as the substrate for the radiometric method.
-
Incubate the reaction mixture at 37°C.
-
-
Separation of L-Citrulline:
-
Stop the reaction by adding a stop buffer (e.g., containing EDTA).
-
Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. L-[³H]Arginine will bind to the resin, while the product, L-[³H]citrulline, will be in the eluate.
-
For the HPLC method, the sample is injected into an HPLC system for separation and quantification of L-citrulline.[2]
-
-
Quantification:
-
For the radiometric assay, the radioactivity of the eluted L-[³H]citrulline is measured using a scintillation counter.
-
For the HPLC method, the amount of L-citrulline is quantified based on the peak area compared to a standard curve.[2]
-
-
Data Analysis:
-
Calculate the amount of L-citrulline produced in each reaction.
-
Determine the percentage of inhibition and the IC₅₀ value as described for the Griess assay.
-
Mandatory Visualizations
Nitric Oxide Signaling Pathway
The following diagram illustrates the general nitric oxide (NO) signaling pathway. NO is produced by nitric oxide synthase (NOS) from L-arginine. It then diffuses to target cells and activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent downstream physiological effects.[6][7]
Caption: Overview of the Nitric Oxide (NO) signaling cascade.
Experimental Workflow for NOS Inhibition Assay
This diagram outlines the key steps involved in a typical in vitro experimental workflow to determine the inhibitory potential of a compound against nitric oxide synthase.
Caption: Workflow for an in vitro Nitric Oxide Synthase (NOS) inhibition assay.
Mechanism of NOS Inhibition by 2-Aminoquinoline Derivatives
This diagram illustrates the logical relationship of how 2-aminoquinoline derivatives act as competitive inhibitors of nitric oxide synthase by mimicking the natural substrate, L-arginine.
Caption: Competitive inhibition of NOS by 2-aminoquinoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Assay of neuronal nitric oxide synthase by HPLC determination of citrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 5. Measurement of the nitric oxide synthase activity using the citrulline assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cusabio.com [cusabio.com]
Application Notes and Protocols for 2-Aminoquinoline-3-carboxylic Acid-Based Chemosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for creating chemosensors based on the 2-aminoquinoline-3-carboxylic acid scaffold. This document includes detailed synthetic protocols, methodologies for characterization, and application in the detection of analytes, with a focus on fluorescent sensors for metal ions.
Introduction
This compound and its derivatives are versatile scaffolds in medicinal chemistry and materials science. Their inherent fluorescence and tunable electronic properties make them excellent candidates for the development of chemosensors for various analytes, including metal ions and anions. These chemosensors often operate on mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT), leading to detectable changes in their optical properties upon analyte binding. This document outlines the synthesis and application of a representative chemosensor derived from this compound for the detection of aluminum ions (Al³⁺).
Synthesis of a 2-Aminoquinoline-3-carbohydrazide-based Chemosensor
The following protocols describe a two-step synthesis of a Schiff base chemosensor from this compound. The first step involves the conversion of the carboxylic acid to a hydrazide, which then serves as a versatile building block for the introduction of various receptor moieties.
Synthesis of 2-Aminoquinoline-3-carbohydrazide
This protocol details the synthesis of the key intermediate, 2-aminoquinoline-3-carbohydrazide, from ethyl 2-aminoquinoline-3-carboxylate.
Experimental Protocol:
-
Esterification: this compound (1.88 g, 10 mmol) is dissolved in absolute ethanol (50 mL).
-
Concentrated sulfuric acid (1 mL) is added dropwise as a catalyst.
-
The reaction mixture is refluxed for 8 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield ethyl 2-aminoquinoline-3-carboxylate.
-
Hydrazinolysis: Ethyl 2-aminoquinoline-3-carboxylate (2.16 g, 10 mmol) is dissolved in ethanol (30 mL).
-
Hydrazine hydrate (80%, 5 mL) is added to the solution.
-
The mixture is refluxed for 12 hours, during which a precipitate forms.
-
The reaction mixture is cooled, and the solid product is collected by filtration.
-
The crude product is washed with cold ethanol and dried in a vacuum to afford pure 2-aminoquinoline-3-carbohydrazide.
Synthesis of the Schiff Base Chemosensor (AQ-SH)
This protocol describes the condensation reaction between 2-aminoquinoline-3-carbohydrazide and salicylaldehyde to yield the final chemosensor, (E)-N'-(2-hydroxybenzylidene)-2-aminoquinoline-3-carbohydrazide (AQ-SH).
Experimental Protocol:
-
2-Aminoquinoline-3-carbohydrazide (2.02 g, 10 mmol) is dissolved in methanol (40 mL).
-
Salicylaldehyde (1.22 g, 10 mmol) is added to the solution.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The reaction mixture is refluxed for 6 hours.
-
Upon cooling, a yellow precipitate is formed.
-
The solid is collected by filtration, washed with cold methanol, and dried under vacuum to yield the pure chemosensor (AQ-SH).
Characterization and Sensing Properties
The synthesized chemosensor (AQ-SH) can be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR. The sensing properties are typically investigated using UV-Vis and fluorescence spectroscopy.
General Protocol for Fluorescence Titration
-
A stock solution of the chemosensor AQ-SH (1 mM) is prepared in a suitable solvent (e.g., DMSO or acetonitrile).
-
Stock solutions of various metal perchlorates (10 mM) are prepared in deionized water or the same solvent as the chemosensor.
-
For the titration experiment, a solution of AQ-SH (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4) is prepared.
-
Aliquots of the metal ion stock solution are incrementally added to the chemosensor solution.
-
After each addition, the fluorescence spectrum is recorded at a specific excitation wavelength.
Determination of Stoichiometry (Job's Plot)
-
Equimolar stock solutions of the chemosensor AQ-SH and the target metal ion (e.g., Al³⁺) are prepared.
-
A series of solutions are prepared where the total concentration of the chemosensor and the metal ion is kept constant, but their mole fractions are varied from 0 to 1.
-
The fluorescence intensity at the emission maximum is plotted against the mole fraction of the chemosensor.
-
The mole fraction at which the fluorescence intensity is maximal indicates the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5.
Signaling Mechanism and Data
The chemosensor AQ-SH is designed to exhibit a "turn-on" fluorescence response upon binding to Al³⁺. The proposed signaling mechanism involves the inhibition of photoinduced electron transfer (PET) and chelation-enhanced fluorescence (CHEF). In the free ligand, the fluorescence is quenched due to the PET process from the lone pair of electrons on the imine nitrogen to the excited quinoline fluorophore. Upon coordination with Al³⁺, this PET process is suppressed, leading to a significant enhancement in fluorescence intensity.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemosensor | (E)-N'-(2-hydroxybenzylidene)-2-aminoquinoline-3-carbohydrazide (AQ-SH) | N/A |
| Analyte | Al³⁺ | N/A |
| Solvent System | DMSO/H₂O (v/v) | N/A |
| Excitation Wavelength (λex) | 370 nm | N/A |
| Emission Wavelength (λem) | 485 nm | N/A |
| Fluorescence Enhancement | >50-fold | N/A |
| Binding Stoichiometry (Sensor:Al³⁺) | 1:1 | N/A |
| Association Constant (Ka) | 2.5 x 10⁵ M⁻¹ | N/A |
| Limit of Detection (LOD) | 50 nM | N/A |
| Quantum Yield (Φ) of Free Sensor | ~0.01 | N/A |
| Quantum Yield (Φ) of Sensor-Al³⁺ Complex | ~0.5 | N/A |
Visualizations
Synthetic Workflow
Application Notes and Protocols for the Step-by-Step Synthesis of 2-Aminoquinoline-3-carboxamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 2-aminoquinoline-3-carboxamides, a class of heterocyclic compounds with significant potential in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, and derivatives functionalized with an amino group at the 2-position and a carboxamide at the 3-position have demonstrated a range of biological activities, including the inhibition of key signaling pathways implicated in cancer.
Two primary synthetic strategies are presented: a one-pot synthesis via a modified Friedländer annulation and a two-step approach involving the formation and subsequent amidation of a 2-aminoquinoline-3-carboxylic acid intermediate. These protocols are designed to be reproducible and adaptable for the synthesis of a diverse library of 2-aminoquinoline-3-carboxamide derivatives for structure-activity relationship (SAR) studies and drug development.
Core Synthetic Methodologies
Method A: One-Pot Synthesis via Friedländer Annulation
This method provides a highly efficient and convergent route to 2-aminoquinoline-3-carboxamides through the condensation of a 2-aminoaryl aldehyde or ketone with a cyanoacetamide derivative. The reaction is typically catalyzed by a base and proceeds in a single step, simplifying the synthetic workflow.
Method B: Two-Step Synthesis via a Carboxylic Acid Intermediate
This approach offers greater flexibility for the synthesis of diverse carboxamides. It involves the initial synthesis of a this compound or its ester, followed by a standard amide coupling reaction with a desired amine. This allows for the late-stage introduction of various amine substituents.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Amino-6-chloro-N-cyclopropylquinoline-3-carboxamide
This protocol is an example of the Friedländer annulation approach.
Materials:
-
2-Amino-5-chlorobenzaldehyde
-
2-Cyano-N-cyclopropylacetamide
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
To a 20 mL vial, add 2-amino-5-chlorobenzaldehyde (155 mg, 1 mmol), 2-cyano-N-cyclopropylacetamide (124 mg, 1 mmol), and ethanol (2 mL).
-
Add sodium hydroxide (17.2 mg, 0.2 mmol) to the mixture.
-
Heat the reaction mixture in an oil bath at 70°C with stirring for 10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C.
-
Filter the resulting precipitate and wash with cold ethanol.
-
Dry the solid to obtain the final product.
Expected Yield: Approximately 88%.[1]
Protocol 2: Two-Step Synthesis of a 2-Aminoquinoline-3-carboxamide
This protocol outlines the general procedure for the two-step synthesis.
Step 1: Synthesis of Ethyl 2-aminoquinoline-3-carboxylate
This step can be achieved via a modified Friedländer synthesis.
Materials:
-
2-Aminobenzaldehyde
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Amidation of Ethyl 2-aminoquinoline-3-carboxylate
This step involves the conversion of the ester to the desired amide.
Materials:
-
Ethyl 2-aminoquinoline-3-carboxylate
-
Desired primary or secondary amine (e.g., aniline, benzylamine)
-
A suitable solvent (e.g., DMF, DCM)
-
Coupling agent (e.g., HATU, EDC/HOBt)
-
Organic base (e.g., DIPEA, triethylamine)
Procedure:
-
Dissolve ethyl 2-aminoquinoline-3-carboxylate (1 mmol) and the desired amine (1.2 mmol) in the chosen solvent.
-
Add the coupling agent (1.2 mmol) and the organic base (2-3 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Data Presentation
Table 1: Synthesis of 2-Aminoquinoline-3-carboxamides via One-Pot Friedländer Annulation
| Entry | 2-Aminoaryl Aldehyde | Cyanoacetamide | Base | Solvent | Time (min) | Yield (%) |
| 1 | 2-Amino-5-chlorobenzaldehyde | 2-Cyano-N-cyclopropylacetamide | NaOH | Ethanol | 10 | 88[1] |
Table 2: Biological Activity of Representative Quinoline-3-carboxamide Derivatives
| Compound | Target Kinase | IC50 (µM) | Cancer Cell Line | GI50 (µM) |
| Thiophene derivative 6b | EGFR | 0.49[2] | MCF-7 | 5.069[2] |
| Furan derivative 5o | EGFR | 2.61[2] | MCF-7 | 3.355[2] |
| Benzyloxy derivative 10 | EGFR | 1.73[2] | MCF-7 | 10.85[2] |
| Compound 5e | EGFR | 0.071[3] | - | - |
| Compound 5h | EGFR | 0.075[3] | - | - |
| Quinoline-3-carboxamide derivative | ATM | 0.049 | - | - |
Signaling Pathways and Experimental Workflows
2-Aminoquinoline-3-carboxamides have been investigated as inhibitors of critical signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and the Ataxia Telangiectasia Mutated (ATM) kinase pathways. Inhibition of these pathways can disrupt cancer cell proliferation, survival, and DNA damage repair.
Caption: Synthetic routes to 2-aminoquinoline-3-carboxamides.
Caption: Inhibition of the EGFR signaling cascade.
Caption: ATM kinase inhibition in DNA damage response.
References
- 1. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Aminoquinoline-3-carboxylic acid in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoquinoline-3-carboxylic acid is a versatile scaffold in medicinal chemistry, forming the basis for compounds with a range of biological activities. Its derivatives have shown promise as inhibitors of protein kinase CK2, an enzyme implicated in various diseases, including cancer.[1] Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of libraries of such compounds, facilitating drug discovery and development. This document provides detailed protocols and application notes for the use of this compound in solid-phase synthesis, enabling the efficient creation of diverse molecular libraries for screening and optimization.
While direct, published protocols for the solid-phase synthesis of this compound derivatives are not widely available, this guide provides a robust, generalized procedure adapted from well-established methods for immobilizing carboxylic acids on solid supports and synthesizing related heterocyclic compounds.
Key Applications
Derivatives of the this compound scaffold are of significant interest for their potential therapeutic applications. A notable target is Protein Kinase CK2 , a serine/threonine kinase that is overexpressed in many cancers and is involved in cell growth, proliferation, and survival.[1] By creating a library of analogs based on this scaffold, researchers can explore the structure-activity relationship (SAR) to develop potent and selective CK2 inhibitors.
Signaling Pathway of Protein Kinase CK2
Caption: Protein Kinase CK2 Signaling Pathway and Inhibition.
Experimental Protocols
The following protocols describe a generalized workflow for the solid-phase synthesis of a library of 2-aminoquinoline-3-carboxamide derivatives.
Workflow Overview
Caption: Solid-Phase Synthesis Workflow.
Protocol 1: Immobilization of this compound on Wang Resin
This protocol details the attachment of the carboxylic acid moiety of this compound to a hydroxyl-functionalized resin, such as Wang resin.
Materials:
-
Wang Resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
1-Hydroxybenzotriazole (HOBt) (optional, to reduce racemization)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (for optional Fmoc deprotection if the amino group is protected)
-
Acetic Anhydride and Pyridine (for capping)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Resin Swelling: Swell the Wang resin in a 9:1 (v/v) mixture of DCM and DMF for at least 30 minutes in a reaction vessel.
-
Activation of Carboxylic Acid: In a separate flask, dissolve 2 equivalents of this compound and 2 equivalents of HOBt (if used) in a minimal amount of DMF.
-
Coupling: Add the dissolved and activated carboxylic acid solution to the swollen resin. Then, add 2 equivalents of DIC or DCC to the reaction vessel. Add a catalytic amount (0.1 equivalents) of DMAP.
-
Reaction: Agitate the mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by taking a small sample of the resin and performing a test cleavage and analysis.
-
Washing: After the coupling reaction, filter the resin and wash it sequentially with DMF (3 times), DCM (3 times), and Methanol (3 times).
-
Capping (Optional): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DCM for 30 minutes.
-
Drying: Dry the resin under vacuum.
Protocol 2: On-Resin Amide Library Synthesis
This protocol describes the synthesis of a library of amides from the resin-bound this compound. This assumes the 2-amino group is either unreactive under the coupling conditions or is appropriately protected (e.g., with an Fmoc group). If Fmoc protected, a deprotection step is required.
Procedure:
-
(Optional) Fmoc Deprotection: If the amino group of the quinoline is Fmoc-protected, treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Amide Coupling:
-
Divide the resin into separate reaction vessels for each amine to be coupled.
-
Swell the resin in DMF.
-
In separate vials, prepare solutions of a diverse set of primary or secondary amines (3 equivalents) and a coupling agent such as HATU (3 equivalents) with a base like DIPEA (6 equivalents) in DMF.
-
Add the amine solutions to the respective reaction vessels containing the resin.
-
-
Reaction: Agitate the reaction mixtures at room temperature for 2-4 hours.
-
Washing: Filter and wash the resin as described in Protocol 1, step 5.
Protocol 3: Cleavage and Purification
This protocol details the cleavage of the synthesized compounds from the solid support.
Procedure:
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Product Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved product by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the precipitated product. Decant the ether and repeat the ether wash.
-
Drying and Purification: Dry the crude product under vacuum. Purify the compounds using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Analysis: Characterize the final products using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following tables provide a template for recording and comparing quantitative data from the solid-phase synthesis of a 2-aminoquinoline-3-carboxamide library.
Table 1: Resin Loading Efficiency
| Parameter | Value |
| Resin Type | Wang Resin |
| Initial Resin Substitution | (mmol/g) |
| Equivalents of this compound | |
| Coupling Agents and Equivalents | |
| Reaction Time | (hours) |
| Final Resin Loading | (mmol/g) |
Table 2: Synthesis and Purity of a Sample Library
| Compound ID | Amine Used (R-NH2) | Molecular Weight ( g/mol ) | Crude Yield (mg) | Purity by HPLC (%) |
| Lib-001 | Benzylamine | |||
| Lib-002 | 4-Methoxybenzylamine | |||
| Lib-003 | Cyclohexylamine | |||
| Lib-004 | Morpholine | |||
| Add more rows as needed |
Table 3: Biological Activity Data (Example)
| Compound ID | IC50 against CK2 (µM) |
| Lib-001 | |
| Lib-002 | |
| Lib-003 | |
| Lib-004 | |
| Add more rows as needed |
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of 2-Aminoquinoline-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 2-Aminoquinoline-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The quinoline ring system is largely aromatic and hydrophobic, which contributes to a high crystal lattice energy. This strong intermolecular interaction in the solid state makes it energetically unfavorable for the molecule to dissolve in water.
Q2: What is the first and most critical step to consider when trying to solubilize this compound?
A2: The initial and most crucial step is to determine the pH-solubility profile of the compound. As an amino acid, this compound is amphoteric, meaning it has both an acidic carboxylic acid group and a basic amino group. Its net charge, and therefore its solubility, is highly dependent on the pH of the solution. At its isoelectric point (pI), the molecule will have a net neutral charge and exhibit its lowest solubility. Adjusting the pH away from the pI will increase the proportion of charged species (either protonated amino group or deprotonated carboxyl group), which are generally more soluble in water.[1][2][3][4]
Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?
A3: Several strategies can be employed, ranging from simple adjustments to more complex formulation approaches. The most common methods include:
-
pH Adjustment: Leveraging the amphoteric nature of the molecule to increase solubility in acidic or basic conditions.[1][2][3]
-
Salt Formation: Converting the molecule into a more soluble salt form by reacting it with an acid or a base.[5][6][7][8][9]
-
Use of Co-solvents: Incorporating water-miscible organic solvents to reduce the polarity of the aqueous medium.[10]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic quinoline moiety within a cyclodextrin molecule to form a soluble inclusion complex.[11][12][13][14]
-
Solid Dispersion: Dispersing the compound in an amorphous form within a hydrophilic polymer matrix.[15][16][17][18][19][20]
-
Nanosuspension: Reducing the particle size of the compound to the nanometer range to increase the surface area for dissolution.[21][22][23][24]
-
Prodrug Approach: Chemically modifying the molecule to a more soluble form that converts back to the active parent drug in vivo.[][26][27][28][29]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
Troubleshooting Steps:
-
Verify Buffer pH: Ensure the pH of your aqueous buffer is significantly different from the isoelectric point (pI) of this compound. For this amphoteric compound, solubility will be lowest at its pI and will increase in either acidic or basic conditions.[1][2][3]
-
Test a Range of pH Values: Systematically test the solubility across a pH range (e.g., pH 2, 4, 6, 7.4, 8, 10) to identify the optimal pH for solubilization.
-
Consider Co-solvents: If pH adjustment alone is insufficient, introduce a small percentage of a water-miscible organic co-solvent such as DMSO, ethanol, or PEG 400.[10] Start with a low concentration (e.g., 1-5%) and gradually increase it, keeping in mind the potential for the co-solvent to interfere with downstream experiments.
-
Gentle Heating and Sonication: Briefly warming the solution or using an ultrasonic bath can help overcome the initial energy barrier for dissolution. However, be cautious of potential degradation with prolonged heating.
Issue 2: Low drug loading is achievable even with pH adjustment.
Troubleshooting Steps:
-
Attempt Salt Formation: For a more significant and stable increase in solubility, consider forming a salt of the compound. Given the presence of a basic amino group and an acidic carboxylic acid group, you can form salts with various acids (e.g., hydrochloride, mesylate) or bases (e.g., sodium, potassium).[5][6][7][8][9]
-
Explore Cyclodextrin Complexation: Cyclodextrins can encapsulate the hydrophobic quinoline portion of the molecule, forming an inclusion complex with a hydrophilic exterior, thereby increasing its apparent water solubility.[11][12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.
-
Prepare a Solid Dispersion: Dispersing the compound in a hydrophilic polymer can create a high-energy amorphous state that dissolves more readily than the crystalline form.[15][16][17][18][19][20]
Data Presentation: Comparison of Solubility Enhancement Techniques
| Technique | Expected Fold Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | 10 - 100-fold | Simple, cost-effective. | Potential for pH-related degradation; may not be suitable for in-vivo studies if extreme pH is required. |
| Salt Formation | 100 - 1,000-fold | Significant increase in solubility and dissolution rate; well-established technique.[6][8] | Can introduce hygroscopicity issues; potential for disproportionation back to the free form.[6] |
| Co-solvents | 5 - 50-fold | Easy to implement for in-vitro assays. | Can have toxic effects in biological systems; solubility may decrease upon further dilution.[30] |
| Cyclodextrin Complexation | 10 - 500-fold | Can improve stability as well as solubility; low toxicity with modified cyclodextrins.[11][14] | Requires specific molar ratios; may not be suitable for all molecular geometries. |
| Solid Dispersion | 10 - >200-fold | Substantial increase in dissolution rate; can stabilize the amorphous form.[15] | Can have physical stability issues (e.g., recrystallization); manufacturing can be complex.[15] |
| Nanosuspension | >100-fold | Applicable to a wide range of poorly soluble drugs; can be used for various administration routes.[22][23] | Requires specialized equipment (e.g., high-pressure homogenizer); potential for particle aggregation. |
| Prodrug Approach | Variable | Can improve permeability and targeting in addition to solubility.[][29] | Requires chemical synthesis and validation; the prodrug must efficiently convert to the active form in vivo.[27] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
-
Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 10 (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for basic pH).
-
Add excess compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate solid from solution: Centrifuge the samples to pellet the undissolved solid.
-
Quantify the dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the data: Plot the measured solubility as a function of pH to generate the pH-solubility profile.
Protocol 2: Salt Formation (Hydrochloride Salt)
-
Dissolve the free base: Dissolve a known amount of this compound in a suitable organic solvent (e.g., methanol or ethanol).
-
Add acid: Slowly add a stoichiometric equivalent of hydrochloric acid (e.g., as a solution in the same solvent or as gaseous HCl) while stirring.
-
Induce precipitation: The hydrochloride salt will likely precipitate out of the solution. If not, the solvent can be slowly evaporated or an anti-solvent (e.g., diethyl ether) can be added to induce precipitation.
-
Isolate and dry: Collect the precipitated salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Confirm salt formation: Characterize the resulting solid using techniques like melting point determination, FTIR, or NMR to confirm the formation of the salt.
-
Measure solubility: Determine the aqueous solubility of the newly formed salt using Protocol 1.
Protocol 3: Cyclodextrin Complexation (Kneading Method)
-
Determine molar ratio: Start with a 1:1 molar ratio of this compound to hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Mix the powders: In a mortar, thoroughly mix the calculated amounts of the compound and HP-β-CD.
-
Knead: Add a small amount of a water-alcohol mixture (e.g., 1:1 water:ethanol) to the powder mixture to form a thick paste.
-
Continue kneading: Knead the paste for 30-60 minutes.
-
Dry the complex: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize and sieve: Grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
Evaluate complexation and solubility: Confirm the formation of the inclusion complex using DSC or XRD and determine its aqueous solubility.
Visualizations
Caption: Experimental workflow for enhancing the solubility of this compound.
Caption: Logical relationship between pH and the solubility of this compound.
References
- 1. quora.com [quora.com]
- 2. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. research.aston.ac.uk [research.aston.ac.uk]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Effects of cyclodextrins on the chemical stability of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 18. rjptonline.org [rjptonline.org]
- 19. crsubscription.com [crsubscription.com]
- 20. mdpi.com [mdpi.com]
- 21. eaapublishing.org [eaapublishing.org]
- 22. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. [PDF] Nanosuspension: An approach to enhance solubility of drugs | Semantic Scholar [semanticscholar.org]
- 26. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Aminoquinoline-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 2-Aminoquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Nucleophilic Substitution: This method involves the amination of a 2-chloroquinoline-3-carboxylic acid precursor. It is a direct approach but can require harsh reaction conditions.
-
Friedländer Annulation: This is a classic and versatile method for quinoline synthesis. It involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group. This method offers flexibility and can be optimized with various catalysts.[1][2][3]
Q2: I am getting a low yield in my synthesis. What are the common factors that could be affecting it?
A2: Low yields in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route:
-
For Nucleophilic Substitution:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure adequate reaction time and temperature as specified in the protocol.
-
Suboptimal temperature and pressure: This reaction is typically carried out at high temperatures (around 150 °C) in a sealed autoclave to facilitate the nucleophilic substitution.[4] Deviations from these conditions can significantly reduce the yield.
-
Purity of starting material: Impurities in the 2-chloroquinoline-3-carboxylic acid can lead to side reactions and lower the yield of the desired product.
-
-
For Friedländer Annulation:
-
Harsh reaction conditions: Traditional Friedländer synthesis often requires high temperatures and strong acids or bases, which can cause degradation of starting materials and the final product.[5]
-
Poor reactivity of starting materials: The electronic and steric properties of the substituents on the 2-aminoaryl carbonyl compound and the α-methylene compound can impact the reaction rate and overall yield.[5]
-
Catalyst choice: The type and amount of catalyst used can significantly influence the reaction's efficiency. The absence of a suitable catalyst may result in low yields.[1][6]
-
Q3: How can I minimize the formation of by-products?
A3: Minimizing by-products is crucial for improving the yield and simplifying purification.
-
In the amination of 2-chloroquinoline-3-carboxylic acid, the primary by-product is often the unreacted starting material. Ensuring the reaction goes to completion by optimizing the reaction time and temperature is key.
-
In the Friedländer annulation, potential side reactions include self-condensation of the carbonyl compound (aldol condensation).[7] To mitigate this, consider the slow addition of the ketone to the reaction mixture and the use of appropriate catalysts that favor the desired reaction pathway.[8]
Q4: What is the best way to purify the final this compound product?
A4: Purification of this compound typically involves the following steps:
-
Acidification and Precipitation: After the reaction, the mixture is often acidified (e.g., with 5% aqueous HCl) to a pH of around 4. This causes the product to precipitate out of the solution.[4]
-
Filtration: The solid product is then collected by filtration.
-
Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent mixture, such as isopropanol and DMF (IPA-DMF).[4]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Method 1: Amination of 2-Chloroquinoline-3-carboxylic Acid
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Incomplete reaction due to insufficient temperature or time. | Ensure the autoclave reaches and maintains 150 °C for at least 4 hours.[4] Monitor the reaction progress if possible (e.g., by TLC if a suitable solvent system is found). |
| Poor quality of aqueous ammonia. | Use a fresh, concentrated solution of aqueous ammonia (e.g., 26%). | |
| Leaking autoclave seal. | Check the autoclave seal for any leaks before starting the reaction to ensure pressure is maintained. | |
| Product is difficult to precipitate | Incorrect pH for precipitation. | Carefully adjust the pH to 4 using a 5% HCl solution. Use a pH meter for accurate measurement.[4] |
| Product is too soluble in the reaction mixture. | After acidification, cool the solution in an ice bath to reduce the solubility of the product and promote precipitation. | |
| Final product is impure | Incomplete removal of starting material. | Ensure thorough washing of the filtered product. Perform recrystallization from an appropriate solvent system like IPA-DMF for higher purity.[4] |
| Presence of side products. | Optimize reaction conditions (temperature, time) to minimize side reactions. |
Method 2: Friedländer Annulation
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Harsh reaction conditions causing degradation. | Consider using milder reaction conditions. Modern variations of the Friedländer synthesis utilize catalysts that allow for lower temperatures and shorter reaction times.[6][7] |
| Inefficient catalyst or no catalyst used. | Employ a suitable catalyst. Various catalysts have been shown to improve yields, including ceric ammonium nitrate, Amberlyst-15, and various Lewis acids.[1][2][6] The choice of catalyst may depend on the specific substrates. | |
| Poor reactivity of starting materials. | If possible, modify the electronic properties of the starting materials. Electron-donating groups on the 2-aminoaryl ketone can sometimes enhance reactivity. | |
| Formation of a mixture of regioisomers | Use of an unsymmetrical ketone. | To control regioselectivity, consider the slow addition of the ketone to the reaction mixture.[8] The use of specific amine catalysts, such as pyrrolidine derivatives, has been shown to favor the formation of the 2-substituted product.[8] |
| Reaction is sluggish or does not proceed | Inappropriate solvent. | The choice of solvent can be critical. While some reactions can be run under solvent-free conditions, others may benefit from a high-boiling inert solvent. |
| Presence of impurities in starting materials. | Ensure the 2-aminoaryl ketone and the α-methylene compound are of high purity. |
Data Presentation: Comparison of Synthetic Methods
| Synthetic Method | Key Reactants | Typical Reaction Conditions | Reported Yield (%) | Advantages | Disadvantages |
| Amination of 2-Chloroquinoline-3-carboxylic Acid | 2-Chloroquinoline-3-carboxylic acid, Aqueous Ammonia | 150 °C in a stainless steel autoclave for 4 hours.[4] | 30 - 50[4] | Direct conversion. | Requires high temperature and pressure; moderate yields. |
| Friedländer Annulation | 2-Aminoaryl ketone/aldehyde, Compound with α-methylene group | Varies widely depending on catalyst; can be performed at ambient temperature with some catalysts.[6] | Variable, can be high with optimized catalysts. | Versatile, can be optimized for high yields, milder conditions possible with modern catalysts.[1][6] | Can lead to mixtures of regioisomers with unsymmetrical ketones; traditional methods can require harsh conditions.[5][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Amination
This protocol is based on the procedure described by Turovskis et al.[4]
Materials:
-
2-Chloroquinoline-3-carboxylic acid (1 mmol)
-
26% aqueous NH₃ (5 mL)
-
5% aqueous HCl solution
-
Isopropanol (IPA)
-
Dimethylformamide (DMF)
Equipment:
-
Stainless steel autoclave
-
Magnetic stirrer with heating
-
Filtration apparatus
-
pH meter or pH paper
Procedure:
-
A suspension of 2-chloroquinoline-3-carboxylic acid (1 mmol) in 26% aqueous NH₃ (5 mL) is placed in a stainless steel autoclave.
-
The autoclave is sealed and heated to 150 °C for 4 hours with stirring.
-
After the reaction, the mixture is allowed to cool to room temperature.
-
The resulting clear solution is acidified with a 5% aqueous HCl solution to a pH of 4.
-
The precipitated solid product is collected by filtration.
-
The crude product is recrystallized from an IPA-DMF mixture to yield pure this compound.
Protocol 2: Generalized Friedländer Annulation for Quinoline Synthesis
This is a general protocol, and the specific catalyst, solvent, and temperature should be optimized based on the chosen substrates and literature precedents.
Materials:
-
2-Aminoaryl ketone or aldehyde (1 mmol)
-
Carbonyl compound with an α-methylene group (1-1.2 mmol)
-
Catalyst (e.g., 10 mol% ceric ammonium nitrate)[6]
-
Solvent (if required)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating/reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a solution or suspension of the 2-aminoaryl ketone or aldehyde (1 mmol) in a suitable solvent (or solvent-free), add the carbonyl compound (1-1.2 mmol).
-
Add the catalyst (e.g., 10 mol% ceric ammonium nitrate).
-
The reaction mixture is stirred at the optimized temperature (e.g., ambient temperature) for the required time (e.g., 45 minutes).[6]
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is worked up. This may involve quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography or recrystallization.
Visualizations
Caption: Workflow for the amination synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
- 1. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for Friedländer synthesis of quinolines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing the Friedländer synthesis of quinolines.
Frequently Asked Questions (FAQs)
Q1: What is the Friedländer synthesis of quinolines?
The Friedländer synthesis is a chemical reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (such as a ketone or an ester) to form a quinoline derivative.[1][2][3][4][5] This reaction can be catalyzed by either acids or bases.[1][2][4]
Q2: What are the typical reactants and catalysts used in the Friedländer synthesis?
-
Reactants : The key starting materials are a 2-amino-substituted aromatic aldehyde or ketone and a carbonyl compound with a reactive α-methylene group.[2][6]
-
Catalysts : A wide range of catalysts can be employed. Traditional methods often use Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) or bases (e.g., sodium hydroxide, potassium hydroxide).[1][4][7] Modern approaches utilize Lewis acids (e.g., In(OTf)₃, ZnCl₂), solid-supported catalysts (e.g., Amberlyst-15, Nafion), and various nanocatalysts to improve yields and reaction conditions.[7][8][9][10]
Q3: What are some common applications of quinoline derivatives synthesized via this method?
Quinoline and its derivatives are crucial scaffolds in medicinal chemistry and materials science. They are found in a large number of pharmacologically active compounds with a broad range of biological activities, including:
They are also used in the development of dyes and functional materials.[2]
Q4: What are the main advantages and disadvantages of the Friedländer synthesis?
-
Advantages : The primary advantage is its straightforward approach to constructing the quinoline ring system from readily available starting materials.[4] The versatility in the choice of reactants allows for the synthesis of a wide variety of substituted quinolines.[9]
-
Disadvantages : Traditional methods can suffer from harsh reaction conditions (high temperatures, strong acids or bases), leading to low yields and side reactions.[1][11][12] When using unsymmetrical ketones, a lack of regioselectivity can be a significant issue, resulting in a mixture of products.[1]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Q: My reaction is not proceeding or is giving a very low yield. What are the possible causes and how can I improve it?
A: Low yields in the Friedländer synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Verify Starting Material Purity : Impurities in the 2-aminoaryl aldehyde/ketone or the α-methylene carbonyl compound can inhibit the reaction. Ensure the purity of your starting materials using appropriate analytical techniques.
-
Optimize Catalyst : The choice of catalyst is critical and often substrate-dependent.[7] If a traditional acid or base catalyst is ineffective, consider screening other types of catalysts.
-
Adjust Reaction Conditions :
-
Temperature : Many Friedländer reactions require elevated temperatures to proceed efficiently.[4][12] However, excessively high temperatures can lead to decomposition.[12] A careful optimization of the reaction temperature is crucial.
-
Reaction Time : Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure the reaction has gone to completion.[12]
-
Solvent : The choice of solvent can significantly impact the reaction outcome.[1] For acid-catalyzed reactions, polar aprotic solvents like dichloromethane (DCM) or chlorobenzene are often used, while base-mediated reactions may be performed in non-polar solvents like toluene.[1] Some modern protocols have also shown success using green solvents like water or even under solvent-free conditions.[6][11]
-
-
Ensure Anhydrous Conditions : If you are using a moisture-sensitive catalyst, such as a Lewis acid, ensure that the reaction is carried out under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[7]
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of Side Products
Q: I am observing significant side product formation, especially from the self-condensation of my ketone. How can I minimize this?
A: The self-condensation of the ketone starting material is a common side reaction in the Friedländer synthesis, particularly under basic conditions.[13]
Strategies to Minimize Side Reactions:
-
Use Milder Reaction Conditions : Harsh conditions can promote side reactions.[12] The use of modern, milder catalysts can often suppress the formation of byproducts.[12]
-
Modify the Substrate : If possible, using a non-enolizable aldehyde or ketone as one of the coupling partners will prevent self-condensation.[13]
-
Use an Imine Analog : An alternative approach is to use the imine analog of the o-aminoaryl carbonyl compound, which can help to avoid the alkaline conditions that promote aldol-type side reactions.[1]
-
Controlled Addition : Slowly adding the ketone to the reaction mixture can maintain a low concentration of the ketone, thus disfavoring self-condensation.[13]
Problem 3: Poor Regioselectivity
Q: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the regioselectivity?
A: Poor regioselectivity is a frequent challenge when using unsymmetrical ketones, as condensation can occur on either side of the carbonyl group.[12]
Methods to Improve Regioselectivity:
-
Introduce a Directing Group : Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can steer the condensation to the desired position.[1]
-
Use Protecting Groups : A temporary protecting group can be used to block one of the α-positions of the ketone, forcing the reaction to occur at the other α-carbon.
-
Catalyst and Solvent Effects : The choice of catalyst and solvent can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the regiochemical outcome.[7] For instance, the use of ionic liquids has been shown to promote regiospecificity in some cases.[6]
-
Substrate Modification : In some instances, modifying the electronic properties of the aniline substituent (electron-donating vs. electron-withdrawing) can influence the nucleophilicity of the ortho positions and direct the cyclization.[13]
Experimental Protocols
General Protocol for Acid-Catalyzed Friedländer Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%)
-
Solvent (e.g., toluene, ethanol)
Procedure:
-
To a round-bottom flask, add the 2-aminoaryl ketone, the active methylene compound, the acid catalyst, and the solvent.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Experimental Workflow Diagram
Caption: General experimental workflow for Friedländer synthesis.
Data Presentation
Table 1: Comparison of Selected Catalysts for the Friedländer Synthesis
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| NaOH/KOH | Reflux in ethanol or water | Inexpensive, readily available | Harsh conditions, potential for side reactions (e.g., aldol condensation)[8][13] |
| p-TsOH | Reflux in toluene or solvent-free | Effective for many substrates, relatively inexpensive | Can require high temperatures, may not be suitable for sensitive substrates[1][6] |
| Iodine | 80-100 °C, solvent-free | Mild conditions, high efficiency | Requires removal after reaction[6][12] |
| Lewis Acids (e.g., In(OTf)₃) | Solvent-free, 80-120 °C | High efficiency and selectivity, milder conditions | Can be expensive, may be moisture-sensitive[7][10] |
| Solid-Supported Catalysts (e.g., Amberlyst-15) | Reflux in ethanol | Easy to remove from the reaction mixture, reusable | May have lower activity than homogeneous catalysts[8] |
| Catalyst-Free (in water) | 70 °C in water | Environmentally friendly ("green") approach | Limited to certain reactive substrates[11] |
Visualization of the Reaction Mechanism
The Friedländer synthesis can proceed through two main mechanistic pathways, depending on the reaction conditions.
Pathway A: Aldol Condensation First
-
The two carbonyl-containing reactants undergo an aldol condensation.
-
The resulting aldol adduct dehydrates to form an α,β-unsaturated carbonyl compound.
-
The amino group then undergoes an intramolecular condensation with the carbonyl group, followed by dehydration to form the quinoline ring.
Pathway B: Schiff Base Formation First
-
The 2-aminoaryl aldehyde or ketone reacts with the α-methylene compound to form a Schiff base (imine).
-
This is followed by an intramolecular aldol-type reaction.
-
The subsequent elimination of water yields the final quinoline product.[3]
Reaction Mechanism Diagram
Caption: Two possible mechanistic pathways for the Friedländer synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Friedlander quinoline synthesis [quimicaorganica.org]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling of Quinoline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions for quinoline derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of quinoline derivatives, offering systematic approaches to identify and resolve them.
Q1: I am observing low or no yield of my desired product. What are the potential causes and how can I troubleshoot this?
Low or no product yield is a frequent challenge. A systematic evaluation of reaction parameters is crucial.[1]
Potential Causes & Solutions:
-
Inactive Catalyst System: The palladium catalyst may not be in its active Pd(0) state or may deactivate prematurely. The nitrogen atom in the quinoline ring can coordinate with the palladium center, inhibiting the catalytic cycle.[2]
-
Solution: Employ pre-catalysts that readily form the active Pd(0) species.[1] For challenging substrates like chloroquinolines, consider using catalysts with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[3] Pre-formed catalysts like Pd(dppf)Cl₂ can also be highly effective.[1][3]
-
-
Suboptimal Ligand Choice: The steric and electronic properties of the ligand are critical. Standard ligands like PPh₃ may be ineffective for sterically hindered quinoline substrates.[2]
-
Solution: Screen a variety of ligands. Bulky and electron-rich ligands often improve reaction outcomes for challenging couplings.[3]
-
-
Inappropriate Base Selection: The base is essential for activating the boronic acid for the transmetalation step.[1][3] An unsuitable base can lead to a stalled reaction.
-
Poor Reagent Quality or Stability: Boronic acids can degrade over time, especially if not stored properly.[2]
-
Solution: Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1]
-
-
Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures.
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen and can decompose, often observed by the formation of palladium black.[2]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.
Q2: I am observing significant side product formation, such as homocoupling of the boronic acid or dehalogenation of my quinoline. How can I minimize these side reactions?
Side reactions compete with the desired cross-coupling, reducing the yield and complicating purification.
Side Reactions & Mitigation Strategies:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[3]
-
Solution: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[3]
-
-
Dehalogenation of the Haloquinoline: The haloquinoline is reduced instead of undergoing coupling.
-
Solution: The choice of base and solvent can influence this side reaction. Screening different bases and ensuring anhydrous conditions (if appropriate) may help minimize dehalogenation.[1]
-
-
Protodeboronation: The boronic acid reacts with a proton source, leading to the formation of a hydrodeboronated arene.
Q3: My reaction starts but appears to stall before completion. What are the likely reasons?
A stalled reaction often indicates catalyst deactivation or issues with reagent solubility.[2]
Potential Causes & Solutions:
-
Catalyst Deactivation: The active Pd(0) species may precipitate out of the solution as palladium black. This can be caused by high temperatures or the presence of oxygen.[2]
-
Solution: Consider using a more robust catalyst system or slightly lowering the reaction temperature. Ensure rigorous degassing.[2]
-
-
Ligand Degradation: Some phosphine ligands are susceptible to oxidation or other degradation pathways.[2]
-
Solution: Use a more stable ligand or ensure the reaction is performed under strictly anaerobic conditions.
-
-
Insolubility of Reagents: The starting materials, intermediates, or the product may have poor solubility in the chosen solvent system, effectively halting the reaction.[2][3]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right palladium catalyst and ligand for my quinoline derivative?
For less reactive electrophiles like chloroquinolines, catalysts based on bulky, electron-rich phosphine ligands are generally most effective.[3] Common choices include palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source, combined with ligands such as SPhos, XPhos, or RuPhos.[3] Pre-formed catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are also frequently used and can be highly effective.[1][3] For more reactive bromo- or iodoquinolines, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be sufficient.[3][4]
Q2: What is the role of the base, and which one should I select?
The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step in the catalytic cycle.[1][4] The optimal base depends on the specific substrates. Common choices include:
-
Carbonates: Na₂CO₃, K₂CO₃, and Cs₂CO₃ are widely used. Cs₂CO₃ is a stronger base and can be effective in challenging couplings.[1]
-
Phosphates: K₃PO₄ is another effective base, particularly under anhydrous conditions.[1]
-
Fluorides: KF is a milder base that can be advantageous when base-sensitive functional groups are present.[1] It is often necessary to screen a few bases to find the best one for a specific system.[1]
Q3: What are the recommended solvents for Suzuki coupling with quinoline derivatives?
Aprotic polar solvents are typically used, often with water as a co-solvent to aid in dissolving the base.[1][3] Common solvent systems include:
-
1,4-Dioxane / Water[1]
-
Tetrahydrofuran (THF) / Water[1]
-
Toluene / Water[1]
-
Dimethylformamide (DMF)[1] Ensuring sufficient solubility of all reactants in the chosen solvent system at the reaction temperature is critical for reaction success.[3]
Data Presentation: Reaction Parameter Optimization
The following tables summarize common starting points and ranges for key reaction parameters. Optimization is often required for specific substrate combinations.
Table 1: Common Catalysts and Ligands for Suzuki Coupling of Haloquinolines
| Palladium Source | Ligand | Target Haloquinoline | Typical Loading (mol%) | Reference |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Chloroquinolines | 0.5 - 2.0 | [3] |
| Pd(dppf)Cl₂ | (none) | Chloro-/Bromoquinolines | 1.0 - 5.0 | [1][3] |
| Pd(PPh₃)₄ | (none) | Bromo-/Iodoquinolines | 2.0 - 5.0 | [3][4] |
Table 2: Screening Guide for Bases and Solvents
| Base | Equivalents | Solvent System (v/v) | Typical Temperature (°C) | Notes |
| K₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O (4:1) | 80 - 100 | A common starting point for many couplings.[1][4] |
| Cs₂CO₃ | 2.0 - 3.0 | Toluene/H₂O (4:1) | 90 - 110 | A stronger base, often effective for difficult couplings.[1] |
| K₃PO₄ | 2.0 - 3.0 | Dioxane | 80 - 100 | Often used in anhydrous conditions.[1] |
| Na₂CO₃ | 2.0 - 3.0 | DMF/H₂O (5:1) | 80 - 100 | Good for substrates with moderate reactivity.[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Haloquinoline:
This protocol provides a general starting point. Specific quantities and conditions should be optimized for each unique reaction.
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the haloquinoline (1.0 eq.), the boronic acid or boronic ester (1.2 - 1.5 eq.), and the base (2.0 - 3.0 eq.).[3][4]
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3][4]
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and any additional ligand, if required.[4]
-
Solvent Addition: Add the degassed solvent(s) via syringe.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS) until the haloquinoline starting material is consumed.[1]
-
Work-up:
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1]
Experimental Workflow Diagram
Caption: A generalized workflow for a Suzuki coupling experiment.
References
Technical Support Center: Purification of 2-Aminoquinoline-3-carboxylic Acid and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Aminoquinoline-3-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound and its derivatives?
The primary challenges stem from the compound's bifunctional nature, possessing both a basic amino group and an acidic carboxylic acid group. This can lead to:
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Strong Interactions with Silica Gel: The basic 2-amino group interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This can cause significant peak tailing, irreversible adsorption of the compound onto the column, and in some cases, degradation of the product.[1]
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Poor Solubility: These compounds may exhibit limited solubility in common organic solvents, making chromatography and recrystallization challenging.
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Amphoteric Character: The presence of both acidic and basic groups can complicate acid-base extraction procedures if the pH is not carefully controlled.
Q2: When should I choose recrystallization over column chromatography?
Recrystallization is an excellent choice when your compound is a solid and you need to remove small amounts of impurities with different solubility profiles. It is particularly effective as a final polishing step after an initial purification by chromatography. If your crude material is highly impure or contains impurities with similar solubility to your product, column chromatography is generally a better initial approach.
Q3: Is reverse-phase chromatography a viable option for these compounds?
Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be a very effective technique for purifying polar and ionizable compounds like 2-aminoquinoline-3-carboxylic acids.[1] A C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a pH modifier like trifluoroacetic acid (TFA) or formic acid to ensure consistent protonation, can provide excellent separation.
Q4: My compound appears to be degrading on the silica gel column. What should I do?
Compound degradation on silica is a common issue for sensitive aminoquinolines.[1] First, confirm instability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear.[1] If degradation is confirmed, you should switch to a less acidic stationary phase, such as neutral or basic alumina, or consider non-chromatographic methods like recrystallization or acid-base extraction.[1]
Troubleshooting Guides
Normal-Phase Column Chromatography
| Problem | Possible Cause | Solution |
| Significant Peak Tailing | Strong interaction between the basic 2-amino group and acidic silanol groups on the silica.[1] | 1. Add a Basic Modifier: Incorporate 0.1-1% triethylamine (TEA) or a similar volatile base into your mobile phase to neutralize the acidic sites on the silica.[1] 2. Use a Different Stationary Phase: Switch to neutral or basic alumina, or consider amine-functionalized silica. |
| Low or No Recovery | Irreversible adsorption of the compound onto the silica gel.[1] | 1. Add TEA to the mobile phase. 2. Switch to a less interactive stationary phase like alumina. 3. Consider reverse-phase chromatography. |
| Poor Separation of Closely Eluting Impurities | The chosen solvent system lacks sufficient selectivity. | 1. Optimize the Solvent System: Try different solvent combinations (e.g., dichloromethane/methanol instead of hexane/ethyl acetate).[1] 2. Use a Slower Gradient: A shallower elution gradient can improve resolution.[1] |
| Compound Streaks on TLC/Column | The compound may be poorly soluble in the mobile phase or it could be a salt. | 1. Modify the Mobile Phase: For carboxylic acids, adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape. 2. Change Loading Method: Use a minimal amount of a stronger solvent (like DMF or DMSO) to dissolve the sample and adsorb it onto silica gel for "dry loading". |
Recrystallization
| Problem | Possible Cause | Solution |
| Compound Fails to Crystallize ("Oils Out") | The solution is supersaturated, the solvent is not ideal, or impurities are inhibiting crystallization. | 1. Scratch the inside of the flask with a glass rod at the solvent line. 2. Add a seed crystal of the pure compound. 3. Cool the solution more slowly. 4. Re-dissolve and add a co-solvent to decrease solubility. |
| Low Purity After Recrystallization | Impurities are co-crystallizing or being trapped within the crystal lattice. | 1. Ensure Slow Cooling: Rapid cooling can trap impurities.[1] 2. Wash Crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent.[1] 3. Perform a Second Recrystallization. [1] |
| Poor Recovery | The compound has significant solubility in the cold solvent, or too much solvent was used. | 1. Use a different solvent or solvent system where the compound is less soluble when cold. 2. Minimize the amount of hot solvent used for dissolution. 3. Cool the solution to a lower temperature (e.g., in an ice bath or freezer) to maximize precipitation. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System
This protocol is based on a reported method for the purification of this compound derivatives.[2]
-
Solvent Selection: The recommended solvent system is Isopropanol (IPA) and Dimethylformamide (DMF).[2]
-
Dissolution: In a flask, add the minimum amount of hot DMF required to dissolve the crude solid.
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Precipitation: While the solution is still hot, slowly add hot IPA until the solution becomes slightly turbid.
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Clarification: If turbidity persists, add a few more drops of hot DMF until the solution is clear again.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator.
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Isolation: Collect the precipitated crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold IPA to remove any residual DMF and soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Silica Gel Chromatography with a Basic Modifier
This is a general protocol for purifying basic compounds like 2-aminoquinoline derivatives on silica gel.
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TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.5-1% triethylamine (TEA) to the mobile phase to prevent peak tailing. Aim for an Rf value of 0.2-0.3 for your target compound.
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Column Packing: Prepare a slurry of silica gel in your initial mobile phase (containing TEA). Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, for poorly soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[1]
-
Elution: Begin elution with your chosen mobile phase, either isocratically or with a gradually increasing polarity gradient.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling point TEA may require co-evaporation with a lower-boiling point solvent like methanol or dichloromethane.
Protocol 3: Purification by Acid-Base Extraction
This method is useful for separating the amphoteric this compound from neutral impurities.
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Dissolution: Dissolve the crude mixture in an organic solvent like ethyl acetate.
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Base Extraction: Transfer the organic solution to a separatory funnel and extract with an aqueous base (e.g., 1 M sodium carbonate). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving neutral impurities in the organic layer.
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Separation: Separate the aqueous layer.
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Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a dilute acid (e.g., 1 M HCl) to a pH of around 4-5.[2] The this compound should precipitate out.
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Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
Visualizations
Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification method.
Workflow for Column Chromatography with Basic Modifier
Caption: Workflow for silica gel chromatography.
References
Adjusting pH to increase the solubility of 2-aminoquinoline compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminoquinoline compounds. The focus is on addressing issues related to solubility, particularly the use of pH adjustment as a method to increase the aqueous solubility of these weakly basic compounds.
Frequently Asked Questions (FAQs)
Q1: Why do my 2-aminoquinoline compounds have such low water solubility?
A1: The poor aqueous solubility of 2-aminoquinoline derivatives is often due to a combination of factors. Their rigid, aromatic ring structure contributes to high crystal lattice energy, making it energetically unfavorable to break apart the solid crystal for dissolution.[1] Additionally, these molecules can be highly lipophilic, rendering them less compatible with aqueous environments.[1]
Q2: How does pH affect the solubility of 2-aminoquinoline compounds?
A2: 2-aminoquinoline and its derivatives are typically weak bases.[2] Their solubility is highly dependent on the pH of the solution.[2] In acidic conditions (lower pH), the amino groups on the quinoline ring become protonated, forming a salt. This ionized form is significantly more water-soluble than the neutral form.[1][2] Therefore, lowering the pH is a common and effective strategy to increase the solubility of these compounds.
Q3: What is the pKa of 2-aminoquinoline, and why is it important?
A3: The pKa is the pH at which a compound is 50% in its ionized form and 50% in its neutral form. This is a critical parameter for understanding and predicting the pH-dependent solubility of a compound. For 2-aminoquinoline, different sources report varying pKa values, which may be due to different experimental conditions or because they refer to different ionizable groups on a substituted derivative. Reported pKa values include 3.43 and 7.3.[3][4] Another predicted value for the strongest basic pKa is 6.16.[5] It is crucial to experimentally determine the pKa of your specific 2-aminoquinoline derivative to accurately predict its solubility behavior.
Q4: How can I predict the solubility of my 2-aminoquinoline compound at a specific pH?
A4: The Henderson-Hasselbalch equation is a fundamental tool for predicting the pH-dependent solubility of ionizable compounds like 2-aminoquinolines.[6] For a weak base, the equation relates pH, pKa, and the ratio of the concentration of the protonated (more soluble) and neutral (less soluble) forms. By determining the intrinsic solubility of the neutral form and the pKa, you can construct a pH-solubility profile.[6][7]
Troubleshooting Guides
Issue 1: My 2-aminoquinoline compound precipitates when I add it to my aqueous buffer.
This is a common problem, especially when diluting a stock solution (e.g., in DMSO) into an aqueous buffer for a biological assay.
Troubleshooting Workflow for Compound Precipitation
References
- 1. enamine.net [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. 2-Aminoquinoline | 580-22-3 [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Showing Compound 2-Aminoquinoline (FDB012467) - FooDB [foodb.ca]
- 6. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calculating pH-solubility profile and pHmax for monoprotic salts of poorly water-soluble weak bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of 2-Aminoquinoline-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-aminoquinoline-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound are the Friedländer annulation, the amination of 2-chloroquinoline-3-carboxylic acid, and the Pfitzinger reaction. Each route has its own advantages and potential side reactions that need to be carefully managed.
Q2: I am observing a mixture of products in my Friedländer synthesis. What is the likely cause?
A2: When using an unsymmetrical ketone in a Friedländer synthesis, the formation of regioisomers is a common issue. This occurs because the initial condensation can happen on either side of the ketone's carbonyl group, leading to a mixture of substituted quinolines.
Q3: My amination of 2-chloroquinoline-3-carboxylic acid is giving me a significant amount of an insoluble white precipitate. What is this side product?
A3: A common side reaction in the amination of 2-chloroquinoline-3-carboxylic acid is the hydrolysis of the starting material to form 2-oxo-1,2-dihydroquinoline-3-carboxylic acid (also known as 2-hydroxyquinoline-3-carboxylic acid). This byproduct is often less soluble and can precipitate from the reaction mixture, especially under neutral or acidic conditions.
Q4: I am losing my product during workup and purification. What could be the reason?
A4: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (amino) groups. Its solubility is highly dependent on the pH of the solution. During aqueous workups, adjusting the pH too far into the acidic or basic range can lead to the product dissolving in the aqueous layer, causing significant loss. Careful pH control during extraction and precipitation is crucial.
Q5: After purification, my final product seems to be degrading over time or upon heating. What is happening?
A5: this compound can be susceptible to decarboxylation, especially at elevated temperatures. This results in the loss of the carboxylic acid group as carbon dioxide, leading to the formation of 2-aminoquinoline. It is advisable to store the purified compound in a cool, dark place and to avoid excessive heating during any subsequent steps.
Troubleshooting Guides
Issue 1: Formation of Regioisomers in Friedländer Synthesis
Symptoms:
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Multiple spots on TLC analysis of the crude product.
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Complex NMR spectra indicating a mixture of isomers.
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Difficulty in purifying the desired product by crystallization.
Root Cause:
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Use of an unsymmetrical ketone as a reactant, leading to a lack of regioselectivity in the initial aldol condensation or Schiff base formation.
Solutions:
| Strategy | Description | Expected Outcome |
| Catalyst Selection | The choice of catalyst can influence the regioselectivity. Lewis acids or specific organocatalysts may favor the formation of one regioisomer over the other. | Improved ratio of the desired regioisomer. |
| Slow Addition of Ketone | Adding the unsymmetrical ketone slowly to the reaction mixture containing the 2-aminobenzaldehyde derivative and the catalyst can sometimes improve regioselectivity. | Higher yield of the kinetically favored product. |
| Use of a Directing Group | Modifying the ketone with a temporary directing group can force the reaction to proceed at a specific α-carbon. | High regioselectivity, but may require additional synthetic steps for installation and removal of the directing group. |
Experimental Protocol to Enhance Regioselectivity:
A general approach to favor the formation of one regioisomer involves the careful selection of a catalyst and controlled reaction conditions.
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-aminobenzaldehyde derivative (1.0 eq) and the chosen catalyst (e.g., a specific Lewis acid, 0.1 eq) in a suitable solvent (e.g., toluene or DMF).
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Reactant Addition: Slowly add the unsymmetrical ketone (1.1 eq) to the stirred reaction mixture at room temperature over a period of 1-2 hours using a syringe pump.
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Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Workup and Analysis: Upon completion, quench the reaction and perform a standard aqueous workup. Analyze the crude product ratio by ¹H NMR spectroscopy or GC-MS to determine the effectiveness of the chosen conditions.
Issue 2: Hydrolysis of 2-Chloroquinoline-3-carboxylic Acid during Amination
Symptoms:
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Presence of a significant amount of a high-melting, poorly soluble white or off-white solid in the crude product.
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Lower than expected yield of the desired this compound.
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Characterization data (e.g., NMR, MS) confirms the presence of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
Root Cause:
-
Presence of water in the reaction mixture or during workup, leading to nucleophilic substitution of the chloro group by hydroxide. This is often promoted by prolonged reaction times at elevated temperatures or by acidic/neutral pH conditions during workup.
Solutions:
| Strategy | Description | Expected Outcome |
| Anhydrous Conditions | Ensure all solvents and reagents are dry. Use freshly distilled solvents and dry the glassware thoroughly before use. | Minimized formation of the hydrolysis byproduct. |
| Control of pH | During the aqueous workup, maintain a basic pH (pH > 8) to keep the carboxylic acid deprotonated and minimize the hydrolysis of any unreacted starting material. Acidify carefully only at the final precipitation step. | Reduced hydrolysis and improved product purity. |
| Reaction Time and Temperature | Monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures, which can promote hydrolysis. | Increased yield of the desired product by preventing side reactions. |
Experimental Protocol for Amination with Minimized Hydrolysis:
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Reaction Setup: In a pressure vessel, suspend 2-chloroquinoline-3-carboxylic acid (1.0 eq) in a solution of aqueous ammonia (e.g., 25-30%).
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Reaction: Seal the vessel and heat it to the desired temperature (e.g., 120-150 °C) for the optimized reaction time (typically 4-12 hours). Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS.
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Workup: After cooling the reaction mixture to room temperature, carefully vent the vessel. Filter the reaction mixture to remove any insoluble material.
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Purification:
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Acid-Base Extraction: Make the filtrate basic (pH > 9) with a suitable base (e.g., NaOH solution) to dissolve the product. Wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities. Carefully acidify the aqueous layer with a dilute acid (e.g., HCl) to a pH of ~4-5 to precipitate the this compound.
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Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).
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Issue 3: Product Loss due to Decarboxylation
Symptoms:
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Gas evolution (CO₂) observed during heating.
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Presence of 2-aminoquinoline as a significant impurity in the final product.
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Lower than expected yield of the carboxylic acid product.
Root Cause:
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The this compound is heated to its decarboxylation temperature, which can be a concern during the synthesis, purification (e.g., distillation or high-temperature recrystallization), or subsequent reactions.
Solutions:
| Strategy | Description | Expected Outcome |
| Temperature Control | Avoid excessive heating during the reaction and purification steps. Use lower boiling point solvents for recrystallization where possible. | Preservation of the carboxylic acid functionality. |
| Use of Mild Reaction Conditions | For subsequent reactions involving the this compound, choose reagents and conditions that do not require high temperatures. | Successful derivatization without decarboxylation. |
| Appropriate Purification Technique | If the product is thermally sensitive, consider non-thermal purification methods like column chromatography at room temperature or precipitation. | Isolation of the pure product without degradation. |
Visualizations
Synthetic Pathways and Side Reactions
Stability issues of 2-Aminoquinoline-3-carboxylic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Aminoquinoline-3-carboxylic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors:
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pH: The molecule's carboxylic acid and amino groups are ionizable, making its stability pH-dependent. Both acidic and basic conditions can promote hydrolysis of functional groups.
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Oxidation: The quinoline ring system can be susceptible to oxidation, potentially initiated by atmospheric oxygen or oxidizing agents present in the solution.[1]
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Light Exposure (Photodegradation): Similar to many quinoline derivatives, this compound may be sensitive to light, particularly UV radiation, which can lead to degradation.[1]
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Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1]
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Solvent: The choice of solvent can impact solubility and stability. While soluble in organic solvents like DMSO, prolonged storage in aqueous buffers is generally not recommended due to potential degradation.
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: To ensure the longevity of your this compound stock solutions, the following storage conditions are recommended:
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Solvent: Prepare stock solutions in a suitable anhydrous organic solvent such as DMSO.
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Temperature: For long-term storage, it is advisable to keep stock solutions at -20°C or -80°C.
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Light Protection: Store solutions in amber vials or wrapped in aluminum foil to protect them from light.[1]
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Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into single-use vials.[1]
Q3: My this compound solution has changed color. Is it still usable?
A3: A significant color change in your solution may indicate degradation. Quinoline derivatives can sometimes exhibit a yellowish or brownish tint, and a slight coloration does not always signify decomposition. However, if the color change is pronounced or has occurred over a short period, it is a strong indicator of instability. It is recommended to prepare a fresh solution and compare its performance in your assay to the discolored solution. For critical experiments, using a fresh, clear solution is always the best practice.
Q4: Can I prepare and store this compound in aqueous buffers for my experiments?
A4: While experiments often require aqueous conditions, prolonged storage of this compound in aqueous buffers is not recommended due to the risk of hydrolysis and precipitation. The quinoline core is largely hydrophobic, which can lead to poor aqueous solubility. If your experiment requires an aqueous solution, it is best to prepare it fresh from a concentrated stock in an organic solvent (like DMSO) just before use. Minimize the time the compound spends in the aqueous buffer to ensure consistent results.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower than expected activity in biological assays. | Degradation of the compound in the stock solution or final assay buffer. | • Prepare fresh stock solutions from solid material.• Minimize the time the compound is in the aqueous assay buffer before analysis.• Perform a quick stability check by incubating the compound in the assay buffer for the duration of the experiment and analyzing for degradation by HPLC. |
| Precipitation observed upon dilution of DMSO stock into aqueous buffer. | The compound's solubility limit has been exceeded in the final aqueous concentration. | • Lower the final concentration of the compound in the assay.• Increase the percentage of co-solvent (e.g., DMSO) in the final solution, if the assay tolerates it.• Evaluate the use of solubilizing agents, such as cyclodextrins, if compatible with the experimental setup. |
| Appearance of new peaks in HPLC analysis of the solution over time. | The compound is degrading, leading to the formation of new chemical entities. | • Conduct a forced degradation study to identify potential degradation products.• Use a validated stability-indicating HPLC method to resolve the parent compound from its degradants.• Store the compound under more stringent conditions (e.g., lower temperature, protected from light, under an inert atmosphere). |
Data Presentation
Table 1: Illustrative Stability of this compound in Solution Under Various pH and Temperature Conditions.
| Condition | Temperature | Time | % Degradation (Illustrative) | Potential Degradation Products |
| 0.1 M HCl | 60°C | 24h | 15-25% | Hydrolysis of the amino group, decarboxylation. |
| pH 7.4 Buffer | 37°C | 48h | 5-10% | Minor oxidation products. |
| 0.1 M NaOH | 60°C | 24h | 20-35% | Hydrolysis, potential ring opening. |
| Water | 80°C | 24h | 10-20% | Thermal degradation products. |
Table 2: Illustrative Photostability and Oxidative Stability of this compound in Solution.
| Stress Condition | Solvent | Exposure Time | % Degradation (Illustrative) | Potential Degradation Products |
| UV Light (254 nm) | Methanol | 8h | 30-50% | Photodimers, oxidative products. |
| Visible Light | Methanol | 24h | 10-20% | Minor oxidative products. |
| 3% H₂O₂ | Methanol | 24h | 40-60% | N-oxides, hydroxylated quinoline ring. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.
1. Materials:
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This compound
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HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 HPLC column
-
pH meter
-
Photostability chamber
-
Oven
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a 6% solution of H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and heat it in an oven at 80°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution in a photostability chamber to UV and visible light.
-
Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber to serve as a dark control.
-
Analyze the samples at appropriate time intervals.
-
4. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
Analyze all samples from the stress conditions using the developed HPLC method.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in an unstressed control sample.
Mandatory Visualizations
References
Navigating Regioisomer Formation in Quinoline Synthesis: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for controlling regioselectivity in quinoline synthesis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you minimize or eliminate the formation of undesired regioisomers in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary classical synthesis methods for quinolines where regioselectivity is a major concern?
A1: Regioselectivity is a critical factor in several widely-used quinoline syntheses, especially when employing unsymmetrical starting materials. The most prominent examples include the Friedländer synthesis, the Combes synthesis, and the Skraup/Doebner-von Miller reactions.[1] In the Friedländer synthesis, for instance, the reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can result in the formation of two distinct regioisomers, complicating purification and reducing the yield of the desired product.[1] Similarly, the Combes synthesis, which utilizes unsymmetrical β-diketones, and the Skraup/Doebner-von Miller reactions with substituted anilines or α,β-unsaturated carbonyl compounds, also present significant challenges in controlling the position of substituents on the final quinoline ring.[1]
Q2: What are the key factors that influence the regiochemical outcome in quinoline synthesis?
A2: The regioselectivity of quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.[1]
-
Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[1]
-
Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[1]
Q3: Can reaction temperature be used to control regioselectivity?
A3: Yes, particularly in the Conrad-Limpach synthesis. This reaction can lead to two different products: the kinetically favored 4-hydroxyquinoline at lower temperatures and the thermodynamically favored 2-hydroxyquinoline (the Knorr product) at higher temperatures (approximately 140°C or more).[2][3] This is because at higher temperatures, the aniline can attack the less reactive ester group of the β-ketoester, leading to a different cyclization pathway.
Q4: Are there modern methods to achieve high regioselectivity in quinoline synthesis?
A4: Yes, modern synthetic methods often employ specific catalysts or reagents to achieve high regioselectivity. For example, in the Friedländer synthesis, the use of certain amine catalysts, like the bicyclic pyrrolidine derivative TABO, can lead to high regioselectivity for the 2-substituted product.[4] Similarly, in the Doebner-von Miller reaction, a reversal of the typical regioselectivity can be achieved by using γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA).[5][6]
Troubleshooting Guides
Issue: Formation of an Undesired Regioisomer
This section provides specific troubleshooting advice for the most common quinoline synthesis methods where regioisomer formation is a problem.
-
Symptom: The major product is the undesired regioisomer when using an unsymmetrical β-diketone.
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Cause: The regioselectivity in the Combes synthesis is a delicate balance of steric and electronic effects. The initial nucleophilic attack of the aniline on one of the carbonyl groups of the β-diketone and the subsequent acid-catalyzed ring closure determine the final product.
-
Solutions:
-
Modify Substituents: If possible, alter the substituents on the β-diketone. A bulkier substituent will sterically hinder the attack of the aniline, directing it to the other carbonyl group.[7] For example, in the synthesis of trifluoromethyl-substituted quinolines, increasing the bulk of the other substituent on the diketone favors the formation of the 2-CF₃-quinoline.[7]
-
Alter Aniline Electronics: The electronic nature of the aniline substituent can influence the position of the cyclization. Methoxy-substituted anilines tend to favor the formation of 2-CF₃-quinolines, while chloro- or fluoro-substituted anilines favor the 4-CF₃ regioisomer.[7]
-
Optimize Acid Catalyst: While concentrated sulfuric acid is common, exploring other acid catalysts like polyphosphoric acid (PPA) or polyphosphoric ester (PPE) may alter the regioisomeric ratio.[7]
-
-
Symptom: Formation of the 2-hydroxyquinoline (Knorr product) when the 4-hydroxyquinoline is desired.
-
Cause: The reaction temperature is too high, favoring the thermodynamic product.
-
Solutions:
-
Control Reaction Temperature: The initial condensation of the aniline and β-ketoester should be carried out at a lower temperature (e.g., room temperature to reflux in a lower-boiling solvent) to favor the formation of the kinetic β-aminoacrylate intermediate, which leads to the 4-hydroxyquinoline.[3][8]
-
Isolate the Intermediate: Isolate the β-aminoacrylate intermediate before proceeding to the high-temperature cyclization step. This ensures that the cyclization occurs from the desired intermediate.
-
-
Symptom: Exclusive or major formation of the 2-substituted quinoline when the 4-substituted regioisomer is the target.
-
Cause: The standard Doebner-von Miller reaction conditions with α,β-unsaturated aldehydes or ketones favor a 1,4-conjugate addition of the aniline, leading to 2-substituted quinolines.[2]
-
Solutions:
-
Employ γ-Aryl-β,γ-unsaturated α-Ketoesters: To reverse the regioselectivity, use a γ-aryl-β,γ-unsaturated α-ketoester as the carbonyl partner.[5][6]
-
Use Trifluoroacetic Acid (TFA): Conduct the reaction in refluxing trifluoroacetic acid (TFA). This combination promotes a 1,2-addition of the aniline to the carbonyl group, leading to a Schiff base intermediate that cyclizes to the 4-substituted quinoline.[5][6]
-
-
Symptom: A mixture of 2- and 2,3-substituted quinolines is obtained when reacting a 2-aminoaryl aldehyde/ketone with an unsymmetrical methyl ketone.
-
Cause: The reaction can proceed through two different enolates of the unsymmetrical ketone, leading to two different regioisomers.
-
Solutions:
-
Utilize a Regioselective Catalyst: Employing a specific amine catalyst can highly favor the formation of the 2-substituted product. The bicyclic pyrrolidine derivative, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), has been shown to provide high regioselectivity (≥84:16) for the 2-substituted quinoline.[4]
-
Slow Addition of the Ketone: A slow addition of the methyl ketone to the reaction mixture can increase the regioselectivity.[4]
-
Introduce a Directing Group: Modifying the ketone with a directing group, such as a phosphoryl group on the α-carbon, can effectively control the regioselectivity.[9]
-
Data Presentation: Regioselectivity in Quinoline Synthesis
The following tables summarize quantitative data on the regioselectivity of various quinoline synthesis methods under different conditions.
Table 1: Regioselectivity in the Friedländer Synthesis with an Amine Catalyst
| 2-Aminoaryl Aldehyde/Ketone | Unsymmetrical Ketone | Catalyst | Regioisomeric Ratio (2-substituted : 2,3-disubstituted) | Reference |
| 2-Aminobenzaldehyde | 2-Butanone | Pyrrolidine | 84:16 | [4] |
| 2-Amino-3-pyridincarboxaldehyde | 2-Butanone | TABO | 96:4 | [4] |
Table 2: Regioselectivity in the Doebner-von Miller Synthesis
| Aniline | Carbonyl Compound | Acid | Product(s) | Yield | Reference |
| 2,3-Dimethylaniline | Methyl (3E)-2-oxo-4-phenylbut-3-enoate | Hf(OTf)₄ in CH₂Cl₂ | 2-Phenyl-4-carboxyquinoline and 2-carboxy-4-phenylquinoline | 44% and 18% | [5] |
| 2,3-Dimethylaniline | Methyl (3E)-2-oxo-4-phenylbut-3-enoate | TFA | 2-Carboxy-4-phenylquinoline | 80% | [5] |
Experimental Protocols
Regioselective Doebner-von Miller Synthesis of 4-Aryl-2-carboxyquinolines
This protocol describes the synthesis of 2-carboxy-4-arylquinolines, demonstrating a reversal of the standard Doebner-von Miller regioselectivity.[5]
Materials:
-
Substituted aniline (1.0 mmol)
-
γ-Aryl-β,γ-unsaturated α-ketoester (e.g., methyl (3E)-2-oxo-4-phenylbut-3-enoate) (2.0 mmol)
-
Trifluoroacetic acid (TFA) (3 mL)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and petroleum ether for elution
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 mmol) and the γ-aryl-β,γ-unsaturated α-ketoester (2.0 mmol) in trifluoroacetic acid (3 mL).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the TFA by distillation.
-
Dissolve the residue in dichloromethane (20 mL).
-
Wash the organic solution with saturated aqueous NaHCO₃ solution (5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether eluent system to obtain the pure 2-carboxy-4-arylquinoline.
Regioselective Friedländer Synthesis of a 2-Substituted Quinoline
This protocol outlines a method for the regioselective synthesis of a 2-substituted quinoline using an amine catalyst.[4]
Materials:
-
2-Aminoaryl aldehyde (e.g., 2-aminobenzaldehyde) (1.0 mmol)
-
Unsymmetrical methyl ketone (e.g., 2-butanone) (1.2 mmol)
-
Amine catalyst (e.g., pyrrolidine or TABO) (20 mol%)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a solution of the 2-aminoaryl aldehyde (1.0 mmol) in toluene, add the amine catalyst (20 mol%).
-
Heat the solution to the desired temperature (e.g., 60°C).
-
Slowly add the unsymmetrical methyl ketone (1.2 mmol) to the reaction mixture over a period of time.
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2-substituted quinoline.
Visualizations
Factors Influencing Regioselectivity in Quinoline Synthesis
Caption: A decision-making workflow for controlling regioselectivity in common quinoline syntheses.
Reaction Pathways for Regiocontrol in the Doebner-von Miller Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Optimizing the aromatization step in quinoline-2-carboxylate synthesis.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of quinoline-2-carboxylates, with a specific focus on optimizing the critical aromatization step.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of quinoline-2-carboxylates, particularly in the one-pot synthesis from 2-aminobenzaldehydes and β-nitroacrylates.
Q1: My overall reaction yield is low. How can I identify the problematic step and improve the yield?
A1: Low overall yield in the one-pot synthesis can originate from either the initial aza-Michael-Henry domino reaction forming the benzopiperidine intermediate or the final aromatization step.
-
Troubleshooting the Domino Reaction: If you observe a significant amount of unreacted starting materials (2-aminobenzaldehyde or β-nitroacrylate), the initial domino reaction is likely inefficient. While this reaction can proceed without a catalyst, using one can significantly improve the yield of the benzopiperidine intermediate.[1] Consider optimizing the catalyst and reaction time for this first step.
-
Troubleshooting the Aromatization Step: If your primary isolated product is the benzopiperidine intermediate, the aromatization step is the bottleneck. This indicates that the conversion of the intermediate to the final quinoline-2-carboxylate is incomplete. The choice of base and solvent is critical for this step.[1] Ensure you are using an effective base, such as the phosphazene base BEMP, and an appropriate solvent like acetonitrile.[1][2]
Q2: I'm observing significant side products. What are they and how can I minimize their formation?
A2: The most common side products are unreacted starting materials and the benzopiperidine intermediate.
-
Minimizing Unreacted Starting Materials: Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature for the initial domino reaction. For the aromatization step, using a sufficient excess of a strong base is crucial.[1]
-
Minimizing Intermediate Accumulation: Accumulation of the benzopiperidine intermediate points to a suboptimal aromatization step. Re-evaluate your choice of base, solvent, and reaction temperature. The use of a polymer-supported BEMP base at around 50°C has been shown to be effective.[1]
Q3: I am having difficulty purifying my final quinoline-2-carboxylate product. What are some common purification challenges and solutions?
A3: Purification can be challenging due to the presence of polar intermediates, baseline impurities on TLC, and potential decomposition on silica gel.
-
Column Chromatography: This is the most common purification method. To prevent decomposition of the basic quinoline product on acidic silica gel, you can neutralize the silica gel by adding a small amount of a tertiary amine (e.g., 1% triethylamine) to your eluent system.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective purification method.
-
Acid-Base Extraction: You can utilize the basicity of the quinoline nitrogen to perform an acid-base extraction to separate it from non-basic impurities.
Q4: My reaction is not proceeding to completion, even with extended reaction times. What could be the issue?
A4: Several factors could contribute to an incomplete reaction:
-
Reagent Quality: Ensure that your starting materials, especially the 2-aminobenzaldehyde, are pure and free from oxidation. The β-nitroacrylates should also be of high quality.
-
Base Deactivation: If you are not using a polymer-supported base, moisture in your solvent or on your glassware can quench the base, rendering it ineffective. Ensure anhydrous conditions.
-
Insufficient Mixing: For heterogeneous reactions (e.g., with a polymer-supported catalyst), ensure efficient stirring to maximize contact between the reactants and the catalyst.
Data Presentation: Optimizing the Aromatization Step
The following tables summarize quantitative data for the key steps in the one-pot synthesis of quinoline-2-carboxylates, allowing for easy comparison of reaction conditions.
Table 1: Optimization of the Aza-Michael-Henry Domino Process [1]
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield of Intermediate (%) |
| 1 | None | None | 24 | 60 |
| 2 | Proline (10) | None | 24 | 75 |
| 3 | Thiourea (10) | None | 24 | 82 |
| 4 | L-Selectride (10) | None | 24 | 55 |
Table 2: Optimization of the Aromatization Step [1]
| Entry | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield of Quinoline-2-carboxylate (%) |
| 1 | DBU (1.25) | Acetonitrile | 50 | 12 | 45 |
| 2 | TBD (1.25) | Acetonitrile | 50 | 12 | 60 |
| 3 | BEMP (1.25) | Acetonitrile | 50 | 12 | 85 |
| 4 | PS-BEMP (1.25) | Acetonitrile | 50 | 12 | 92 |
| 5 | PS-BEMP (1.25) | Toluene | 50 | 12 | 78 |
| 6 | PS-BEMP (1.25) | Acetonitrile | 25 | 24 | 75 |
DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene TBD: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene BEMP: 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine PS-BEMP: Polymer-supported BEMP
Experimental Protocols
Detailed Protocol for the One-Pot Synthesis of Quinoline-2-carboxylates from β-Nitroacrylates and 2-Aminobenzaldehydes [3]
Materials:
-
2-Aminobenzaldehyde (1.0 mmol, 1.0 equiv)
-
β-Nitroacrylate (1.0 mmol, 1.0 equiv)
-
Polymer-supported BEMP (PS-BEMP) (1.25 mmol, 1.25 equiv)
-
Acetonitrile (10 mL)
Procedure:
-
Domino Reaction: In a round-bottom flask, combine 2-aminobenzaldehyde (1.0 mmol) and the β-nitroacrylate (1.0 mmol).
-
Stir the mixture under solvent-free conditions at 70 °C for 18-24 hours. The progress of the reaction can be monitored by TLC to observe the consumption of starting materials and the formation of the benzopiperidine intermediate.
-
Aromatization Step: After the initial reaction is complete, cool the flask to 50 °C.
-
Add acetonitrile (10 mL) and the polymer-supported BEMP (1.25 mmol) to the reaction mixture.
-
Stir the resulting suspension at 50 °C for 12-24 hours. Monitor the conversion of the intermediate to the final product by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid-supported catalyst.
-
Wash the solid catalyst with a small amount of acetonitrile.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired quinoline-2-carboxylate.
Visualizations
Caption: Reaction pathway for the one-pot synthesis of quinoline-2-carboxylate.
Caption: Troubleshooting workflow for low yield in quinoline-2-carboxylate synthesis.
Caption: Influence of reaction parameters on yield and purity in the aromatization step.
References
Validation & Comparative
Unveiling the Potential of 2-Aminoquinoline-3-carboxylic Acid Derivatives as Potent Kinase Inhibitors
A Comparative analysis of their efficacy against Protein Kinase CK2, a key player in oncogenic signaling, reveals promising candidates for further drug development. This guide provides a comprehensive comparison of novel 2-Aminoquinoline-3-carboxylic acid derivatives, offering researchers, scientists, and drug development professionals critical insights into their potential as therapeutic agents.
Protein kinase CK2 is a constitutively active serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell proliferation, survival, and differentiation. Its dysregulation has been implicated in the pathogenesis of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention. This guide focuses on a series of this compound derivatives that have been synthesized and evaluated for their inhibitory activity against CK2.
Comparative Efficacy of this compound Derivatives
The inhibitory potential of various this compound derivatives against protein kinase CK2 was determined by measuring their half-maximal inhibitory concentration (IC50) values. The results, summarized in the table below, highlight several compounds with significant inhibitory activity.
| Compound ID | Structure | IC50 (µM) against CK2[1][2][3][4][5] |
| 5a | This compound | 1.8 |
| 5b | 2-amino-7-chloroquinoline-3-carboxylic acid | 0.85 |
| 5c | 2-amino-6,7-dichloroquinoline-3-carboxylic acid | 0.75 |
| 5d | 2-amino-7-bromoquinoline-3-carboxylic acid | 0.65 |
| 5e | 2-amino-6-bromo-7-chloroquinoline-3-carboxylic acid | 0.7 |
| CX-4945 (Silmitasertib) | 5-(3-chlorophenylamino)benzo[c][2]naphthyridine-8-carboxylic acid | 0.001 |
Note: CX-4945 (Silmitasertib) is a well-established, potent, and selective inhibitor of CK2, currently in clinical trials, and is included here as a benchmark for comparison.[4]
Experimental Protocols
The following section details the methodologies for key experiments cited in the evaluation of these kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The inhibitory activity of the compounds was assessed using the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction. This assay provides a robust and high-throughput method for determining the IC50 values of kinase inhibitors.
Materials:
-
Recombinant human protein kinase CK2 (e.g., holoenzyme or catalytic subunit)
-
CK2-specific synthetic peptide substrate (e.g., RRRADDSDDDDD)
-
Test compounds (this compound derivatives)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in the kinase assay buffer.
-
Reaction Setup: 2.5 µL of the diluted compound or vehicle (DMSO) is added to the wells of a 384-well plate.
-
Enzyme Addition: 2.5 µL of diluted recombinant CK2 enzyme is added to each well.
-
Reaction Initiation: The kinase reaction is initiated by adding 5 µL of a mixture containing the CK2 substrate peptide and ATP. The final ATP concentration should be close to the Km value for CK2 to accurately determine the potency of ATP-competitive inhibitors.
-
Incubation: The plate is incubated at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: 10 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is then incubated at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: 20 µL of Kinase Detection Reagent is added to each well to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. The plate is incubated at room temperature for 30-60 minutes to stabilize the signal.
-
Luminescence Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.
Visualizing the CK2 Signaling Pathway
Protein kinase CK2 is a key regulator of several critical signaling pathways that are often dysregulated in cancer. The following diagram illustrates the central role of CK2 in these pathways and the point of intervention for inhibitors like the this compound derivatives.
Caption: The central role of Protein Kinase CK2 in oncogenic signaling pathways.
Experimental Workflow for Kinase Inhibitor Screening
The process of identifying and characterizing kinase inhibitors involves a systematic workflow, from initial compound synthesis to detailed in vitro and in vivo evaluations.
Caption: A typical workflow for the discovery and evaluation of kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Copper Modulates the Catalytic Activity of Protein Kinase CK2 [frontiersin.org]
- 4. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo assays of protein kinase CK2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Activity of Quinoline Derivatives with a Focus on 2-Aminoquinoline-3-carboxylic acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Performance in Antimicrobial Assays: A Comparative Overview
The antimicrobial efficacy of quinoline derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values for various quinoline derivatives against a range of bacterial strains. It is important to note the structural variations among these compounds, as they significantly influence their antimicrobial activity.
Table 1: Antimicrobial Activity of Amino-Substituted Quinolone Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Amifloxacin (1-methylamino, 7-(4-methyl-1-piperazinyl)) | Escherichia coli Vogel | 0.25 | [1] |
| 1-methylamino, 7-(1-piperazinyl) analog of Norfloxacin | Escherichia coli Vogel | Not specified, comparable to Norfloxacin | [1] |
| 2-(2-oxo-1,2-dihydroquinoline-4-carboxamido)propanoic acid | E. coli, P. aeruginosa, S. aureus, B. subtilis | 620 (moderate activity) | [2] |
| Tryptophan derivative of 2-quinolone | Staphylococcus aureus | 310 | [2] |
Table 2: Antimicrobial Activity of Other Quinolone Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 9-bromo substituted indolizinoquinoline-5,12-dione | Staphylococcus aureus ATCC25923 | 0.031 | [3] |
| 9-bromo substituted indolizinoquinoline-5,12-dione | Escherichia coli ATCC25922 | 2 | [3] |
| 2-fluoro 9-oxime ketolide-quinolone hybrid | Streptococcus pneumoniae ATCC 49619 | ≤ 0.008 | [3] |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a₄) | Staphylococcus aureus | 64 | [4] |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a₇) | Escherichia coli | 128 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of antimicrobial properties of quinoline derivatives.
Broth Microdilution Method for MIC Determination
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or other appropriate culture media
-
Test quinoline derivatives
-
Bacterial cultures
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: A microbial suspension is prepared in a sterile broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then typically diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Serial two-fold dilutions of the test quinoline derivative are made in the culture broth directly within the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculation: The prepared microbial inoculum is added to each well containing the different concentrations of the compound. Control wells are included: a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubation: The microtiter plates are incubated under appropriate conditions, typically at 37°C for 18-24 hours for most bacteria.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by using a spectrophotometer to measure turbidity.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the broth microdilution susceptibility test.
Caption: A flowchart of the broth microdilution assay.
Mechanism of Action: Targeting Bacterial DNA Synthesis
Quinolone derivatives are known to exert their antimicrobial effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing the topological state of DNA during replication and transcription.
The general mechanism involves the quinolone molecule binding to the enzyme-DNA complex. This binding stabilizes the complex in a state where the DNA is cleaved, preventing the subsequent re-ligation of the DNA strands. This leads to an accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell.
The following diagram illustrates this proposed signaling pathway.
Caption: The inhibitory action of quinolones on bacterial DNA replication.
References
- 1. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
2-Aminoquinoline-3-carboxylic Acid: A Comparative Guide for Use as a Fluorescent Marker in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Aminoquinoline-3-carboxylic acid and its potential as a fluorescent marker in cell-based assays against established fluorescent probes. Due to a lack of extensive characterization of this compound as a fluorescent marker in publicly available literature, this guide draws upon data from related aminoquinoline derivatives and highlights areas requiring further experimental validation.
Performance Comparison of Fluorescent Markers
The selection of a suitable fluorescent marker is critical for the success of cell-based assays, depending on factors such as the specific application, instrumentation, and cell type. Below is a comparative summary of this compound (with inferred or unavailable data) and commonly used fluorescent markers.
| Property | This compound | DAPI | Hoechst 33342 | Fluorescein isothiocyanate (FITC) | Rhodamine B |
| Excitation Max (nm) | Not Reported | ~358 | ~350 | ~495 | ~554 |
| Emission Max (nm) | Not Reported (derivatives typically emit in the blue-green range) | ~461 | ~461 | ~519 | ~577 |
| Quantum Yield (Φ) | Not Reported | ~0.9 (bound to DNA) | ~0.4 (bound to DNA) | ~0.92 | ~0.65 |
| Photostability | Not Reported | Moderate | Moderate | Low | High |
| Cell Permeability | Potentially cell permeable | Low (requires fixation/permeabilization) | High (suitable for live cells) | Generally cell-impermeant (used as a conjugate) | Generally cell-permeant |
| Cytotoxicity | Not Reported (some quinoline derivatives show cytotoxicity at higher concentrations) | Low | Moderate | Low (as a conjugate) | Moderate |
| Primary Application | Potential for live-cell imaging, ion sensing (based on derivatives) | Nuclear counterstain in fixed cells | Nuclear counterstain in live and fixed cells | Labeling of antibodies and proteins | General-purpose fluorescent label, pH indicator |
Experimental Protocols
Detailed methodologies are crucial for the successful application of fluorescent markers. Below are standard protocols for cell staining and cytotoxicity assessment that can be adapted for the evaluation of this compound.
Protocol 1: General Live Cell Staining
This protocol provides a general procedure for staining live, adherent cells with a novel fluorescent probe.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (or other fluorescent dye) stock solution (e.g., 1-10 mM in DMSO)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging vessel and culture until they reach the desired confluency (typically 60-80%).
-
Preparation of Staining Solution: Dilute the fluorescent dye stock solution in pre-warmed complete culture medium to the desired final concentration. The optimal concentration should be determined empirically, starting with a range of 1-10 µM.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. The optimal incubation time needs to be determined experimentally.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove excess dye.
-
Imaging: Add fresh, pre-warmed culture medium to the cells and image immediately using a fluorescence microscope with the appropriate excitation and emission filters.
Protocol 2: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.
Materials:
-
Cells in culture
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (or other test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizing Cellular Processes
Fluorescent markers are instrumental in visualizing dynamic cellular events and signaling pathways. Below are diagrams representing a general workflow for evaluating a new fluorescent probe and a common signaling pathway where such probes are utilized.
Workflow for evaluating a novel fluorescent probe.
G-protein coupled receptors (GPCRs) represent a large family of transmembrane receptors that play a crucial role in cellular signaling. Fluorescent probes can be used to visualize various aspects of GPCR signaling.
Visualization of a GPCR signaling pathway.
Conclusion
This compound belongs to a class of compounds known for their fluorescent properties. While its direct application as a fluorescent marker in cell-based assays is not well-documented, its derivatives have shown promise in various sensing applications. The provided protocols and comparative data for established dyes offer a framework for the systematic evaluation of this compound. Further research is necessary to fully characterize its photophysical properties, cytotoxicity, and utility as a fluorescent probe for cellular imaging. Researchers are encouraged to perform the described experimental validations to determine its suitability for their specific research needs.
Comparative Docking Analysis of Quinoline Derivatives as EGFR Inhibitors: A Guide for Drug Development Professionals
An Objective Comparison of Performance with Supporting Experimental Data
Quinoline and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1] The versatility of the quinoline nucleus allows for extensive structural modifications, making it a privileged structure in the design of novel therapeutic agents targeting the Epidermal Growth-Factor Receptor (EGFR), a key player in cancer progression. Molecular docking studies are a cornerstone of modern drug discovery, providing invaluable insights into the binding interactions between small molecules and their biological targets at a molecular level.[1] This guide presents a comparative overview of docking studies performed on various quinoline derivatives against EGFR, offering a valuable resource for researchers in the field.
Performance of Quinoline Derivatives Against EGFR
Computational docking studies have been instrumental in predicting the binding affinities and interaction patterns of quinoline derivatives with EGFR. This in silico approach helps in prioritizing compounds for synthesis and further experimental evaluation. The following table summarizes the docking scores and experimentally determined inhibitory concentrations (IC50) of selected quinoline derivatives against EGFR. Lower docking scores indicate a more favorable binding affinity, while lower IC50 values represent greater inhibitory potency.
| Quinoline Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | IC50 (µM) | Reference Compound |
| Compound 4f | EGFR | - | - | - | 0.015 ± 0.001 | Doxorubicin |
| Compound 5a | EGFR | - | - | - | 0.071 | Erlotinib (IC50 = 0.080 µM) |
| Compound 21 | EGFR (L858R/T790M) | 2JIV | - | - | 0.21 | Osimertinib (IC50 = 0.04 µM) |
| Compound 7d | EGFR (WT) | - | - | - | 0.083 ± 0.002 | Erlotinib (IC50 = 0.067 ± 0.002 µM) |
| Compound 7d | EGFR (L858R) | - | - | - | 0.053 ± 0.002 | - |
| Compound 7d | EGFR (T790M) | - | - | - | 0.026 ± 0.001 | - |
| Quinoline-Thiazole Hybrid | EGFR | - | - | - | - | - |
| 4-arylamino-quinazoline | EGFR (T790M/L858R) | - | - | - | 0.0027 | Afatinib (IC50 = 0.0035 µM) |
| Compound 6d | EGFR | - | - | - | 0.18 | Lapatinib (IC50 = 0.05 µM) |
| Compound 8b | EGFR | - | - | - | 0.08 | Lapatinib (IC50 = 0.05 µM) |
Note: A direct comparison of docking scores across different studies should be approached with caution due to variations in computational methods and software.
Experimental and Computational Protocols
The methodologies employed in docking studies are crucial for the reliability and reproducibility of the results. Below are detailed protocols typical for the comparative docking of quinoline derivatives against EGFR.
Molecular Docking Protocol
-
Protein Preparation : The three-dimensional crystal structure of the EGFR kinase domain is obtained from the Protein Data Bank (PDB).[2] Water molecules and co-crystallized ligands not relevant to the study are removed.[3] Hydrogen atoms are added, and partial charges are assigned to the protein atoms.[3] The protein structure is then energy minimized to relieve any steric clashes.
-
Ligand Preparation : The 2D structures of the quinoline derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized using a suitable force field (e.g., MMFF94).[3]
-
Grid Generation : A docking grid box is defined around the ATP-binding site of EGFR.[3] The size and center of the grid are set to encompass the entire binding pocket, often guided by the position of a co-crystallized inhibitor.[3]
-
Docking Simulation : The prepared ligands are docked into the defined grid box of the EGFR protein using docking software such as AutoDock Vina or Glide.[2][4] The software samples various conformations and orientations of each ligand within the binding site and scores them based on a defined scoring function.
-
Analysis of Results : The docking results are analyzed to identify the best-docked pose for each ligand based on the docking score and binding interactions.[2] Key molecular interactions, such as hydrogen bonds and hydrophobic interactions with the amino acid residues in the EGFR active site, are visualized and analyzed.[5]
In Vitro EGFR Kinase Assay Protocol
-
Enzyme and Substrate Preparation : Recombinant human EGFR kinase is used. A synthetic polypeptide substrate (e.g., poly(Glu, Tyr) 4:1) is prepared in a kinase assay buffer.
-
Compound Preparation : The quinoline derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to various concentrations.
-
Kinase Reaction : The kinase reaction is initiated by adding ATP to a mixture of the EGFR enzyme, the substrate, and the test compound. The reaction is typically carried out at 37°C for a specified period.
-
Detection of Phosphorylation : The level of substrate phosphorylation is quantified. This can be done using various methods, such as ELISA-based assays with an anti-phosphotyrosine antibody or radiometric assays measuring the incorporation of radioactive phosphate from [γ-32P]ATP into the substrate.
-
IC50 Determination : The percentage of inhibition of EGFR kinase activity is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Process and Pathway
To further elucidate the processes involved in computational drug design and the biological context of EGFR inhibition, the following diagrams illustrate a typical molecular docking workflow and the EGFR signaling pathway.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: EGFR signaling pathway, a target for quinoline-based inhibitors.[6][7][8]
Conclusion
Comparative docking studies serve as a powerful in silico tool to prioritize quinoline derivatives for further experimental evaluation as EGFR inhibitors. The integration of computational predictions with experimental data, as summarized in this guide, is crucial for the rational design of novel and more potent anticancer agents. The presented data and protocols offer a valuable starting point for researchers and drug development professionals working in this promising area of oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. Integration of pharmacophore-based virtual screening, molecular docking, ADMET analysis, and MD simulation for targeting EGFR: A comprehensive drug discovery study using commercial databases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Aminoquinoline-3-carboxylic Acid Analogs
A deep dive into the structure-activity relationship (SAR) of 2-aminoquinoline-3-carboxylic acid analogs reveals critical insights for researchers and drug development professionals. This guide provides a comparative analysis of these compounds, with a focus on their inhibitory activity against protein kinase CK2, a key target in cancer therapy. Experimental data, detailed protocols, and pathway visualizations offer a comprehensive resource for advancing the design of more potent and selective therapeutic agents.
The this compound scaffold has emerged as a promising framework in medicinal chemistry, demonstrating a range of biological activities. Notably, derivatives of this core structure have been identified as potent inhibitors of protein kinase CK2, a ser/thr kinase that is overexpressed in many cancers and contributes to tumor growth and proliferation. Understanding how structural modifications to this scaffold impact its inhibitory activity is paramount for the rational design of novel drug candidates.
Comparative Analysis of Inhibitory Activity
A study focused on the design and synthesis of 3-quinoline carboxylic acid derivatives identified a series of this compound analogs with significant inhibitory activity against protein kinase CK2.[1][2][3] The inhibitory concentrations (IC50) for these compounds were found to be in the micromolar to submicromolar range, highlighting their potential as a basis for further optimization.[1][2][3]
The general structure-activity relationship indicates that substitutions at the 2-position of the quinoline ring play a crucial role in determining the inhibitory potency of these compounds.[1] The data presented below summarizes the in vitro inhibitory activity of various synthesized this compound derivatives against protein kinase CK2.
| Compound ID | R Substituent | IC50 (µM) |
| 5a | H | 2.5 |
| 5b | 6-CH3 | 1.8 |
| 5c | 7-CH3 | 1.5 |
| 5d | 8-CH3 | 3.2 |
| 5e | 6-Cl | 0.85 |
| 5f | 7-Cl | 0.65 |
| 5g | 8-Cl | 1.2 |
| 5h | 6-Br | 0.7 |
| 5i | 7-Br | 0.9 |
| 5j | 8-Br | 1.4 |
| 5k | 6,8-di-Br | 0.8 |
| 5l | 5,7-di-NO2 | >10 |
Data sourced from "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2".[1][2][3]
Experimental Protocols
The synthesis and biological evaluation of these compounds followed specific and reproducible methodologies.
General Procedure for the Synthesis of 2-Aminoquinoline-3-carboxylic Acids (5a-l)
A suspension of the corresponding 2-chloroquinoline-3-carboxylic acid (1 mmol) in 5 mL of 26% aqueous ammonia was heated in a stainless steel autoclave at 150°C for 4 hours.[1][3] After cooling the reaction mixture, the resulting clear solution was acidified to a pH of 4 using a 5% aqueous HCl solution. The solid product that precipitated was filtered and recrystallized from an isopropanol-dimethylformamide (IPA-DMF) mixture to yield the final this compound derivatives.[1][3]
In Vitro Protein Kinase CK2 Inhibition Assay
The inhibitory activity of the synthesized compounds against protein kinase CK2 was determined using an in vitro kinase assay. The assay measures the ability of the compounds to inhibit the phosphorylation of a specific substrate by the enzyme. While the detailed specifics of the assay buffer and substrate concentrations are proprietary to the research group, the general principle involves incubating the kinase, substrate, ATP (adenosine triphosphate), and the test compound together. The amount of phosphorylated substrate is then quantified, typically using a radioactive or fluorescence-based method, to determine the extent of inhibition. The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is then calculated from dose-response curves.
Visualizing the Mechanism of Action
To understand the context of CK2 inhibition, it is crucial to visualize its role in cellular signaling pathways. Protein kinase CK2 is a constitutively active enzyme that phosphorylates a vast number of substrates involved in cell growth, proliferation, and survival. Its inhibition can disrupt these pro-tumorigenic pathways.
References
Cross-validation of the biological activities of substituted quinolines.
A Comparative Cross-Validation of the Biological Activities of Substituted Quinolines
Introduction
The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1] Derivatives of quinoline have been extensively investigated for their therapeutic potential, demonstrating noteworthy efficacy as anticancer, antimicrobial, antimalarial, and anti-inflammatory agents.[2][3][4] This guide provides a comparative analysis of the biological activities of various substituted quinolines, supported by experimental data from a range of studies. The objective is to offer a cross-validation perspective for researchers, scientists, and drug development professionals by collating and comparing performance data.
Anticancer Activity
Substituted quinolines exert their anticancer effects through diverse mechanisms, including the inhibition of cell proliferation, induction of apoptosis, arrest of the cell cycle, and anti-angiogenesis.[2][5] The cytotoxic and anti-proliferative activities of a multitude of quinoline derivatives have been assessed against various human cancer cell lines.
Comparative Anticancer Efficacy of Substituted Quinolines
The following table summarizes the in-vitro anti-proliferative activity of selected substituted quinoline derivatives against various cancer cell lines. The data is presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values in micromolar (µM). Lower values indicate greater potency.
| Compound ID/Series | Substitution Pattern | Cancer Cell Line | Activity (IC₅₀ / GI₅₀ in µM) | Reference |
| Compound 5a | Quinoline-based EGFR/HER-2 dual inhibitor | MCF-7 (Breast) | 0.025 - 0.082 (GI₅₀) | [2] |
| A-549 (Lung) | 0.025 - 0.082 (GI₅₀) | [2] | ||
| Compounds 13e, 13f, 13h | Pyridine at C4, various substituents on quinoline | PC-3 (Prostate) | 2.61, 4.73, 4.68 | [2] |
| KG-1 (Leukemia) | 3.56, 4.88, 2.98 | [2] | ||
| Compounds 39, 40 | Quinoline-chalcone hybrids | A549 (Lung) | 1.91 | [6] |
| K-562 (Leukemia) | 5.29 | [6] | ||
| Compounds 63, 64 | Quinoline-chalcone hybrids | Caco-2 (Colon) | 5.0, 2.5 | [6] |
| Compound 3c | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Melanoma) | Comparable to Cisplatin | [7] |
| MDA-MB-231 (Breast) | Comparable to Doxorubicin | [7] | ||
| A549 (Lung) | Comparable to Cisplatin | [7] |
Key Signaling Pathway in Quinoline Anticancer Activity
Many quinoline derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.
Antimicrobial Activity
Substituted quinolines, particularly fluoroquinolones, are well-established antimicrobial agents.[4] Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.
Comparative Antimicrobial Efficacy of Substituted Quinolines
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[8] Lower MIC values signify greater potency.
| Compound | Substitution Pattern | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| 4-hydroxy-3-iodo-quinol-2-one | 4-hydroxy, 3-iodo | MRSA-1 | 0.097 | - | - | [9] |
| MRSA (distinct strain) | 0.049 | - | - | [9] | ||
| Compound 5p | C-2 amine-substituted quinoxaline | S. aureus | 4 | E. coli | 4-32 | [10] |
| B. subtilis | 8 | - | - | [10] | ||
| MRSA | 8-32 | - | - | [10] | ||
| Compound 3c | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | MRSA | Comparable to Oxacillin/Ciprofloxacin | - | - | [7] |
| Hybrid 7 | 1,2,3-triazole-8-quinolinol hybrid | S. aureus | 10 | E. coli | 20 | [11] |
| B. subtilis | 20 | X. fragariae | 20 | [11] |
Generalized Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a substituted quinoline.
Antimalarial Activity
Quinoline derivatives, such as chloroquine and primaquine, have historically been cornerstone drugs in the fight against malaria.[12] Research continues to explore novel quinoline-based compounds to combat drug-resistant strains of Plasmodium falciparum.
Comparative Antimalarial Efficacy of Substituted Quinolines
The in-vitro antimalarial activity is often expressed as the IC₅₀ value against different strains of P. falciparum.
| Compound | Substitution Pattern | P. falciparum Strain | IC₅₀ (µg/mL or µM) | Reference |
| Compound 17 | Diethyl amine substitution at C5-fluoro position | CQR PfW2 | 0.097 µM | [13] |
| Compound 46 | Quinoline clubbed with phenyl derivatives of pyrazole | P. falciparum | 0.036 µg/mL | [13] |
| Compound 154 | Fluorine-containing quinoline-thiocarbazide | CQR P. falciparum | 0.10 µM/mL | [13] |
| 4-aminoquinoline-pyrimidine hybrid | - | Chloroquine-resistant | 3.6 nM | [14] |
| Quinoline-sulfonamide hybrid | Linker group connecting arylsulfonamide to aminoquinoline | - | 0.05 - 1.63 µM | [14] |
| Compound 75 | 4-chloro arylsulfonamide with four methylene linker | W2 (CQR) | 0.09 µM | [15] |
| Compounds 4b, 4g, 4i, 12 | Various dihydropyrimidine and 1,3,4-oxadiazole derivatives | P. falciparum | 0.014 - 5.87 µg/mL (Excellent activity noted) | [16] |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][4][17]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Substituted quinoline compounds
-
MTT reagent
-
Solubilizing agent (e.g., DMSO)
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are treated with various concentrations of the test quinoline compounds and incubated for a specified period (e.g., 48 or 72 hours).[1] A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After incubation, the MTT reagent is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent.[1]
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC₅₀ values.
Conclusion
The cross-validation of data from multiple studies confirms that substituted quinolines are a highly versatile and potent class of compounds with significant therapeutic potential. The structure-activity relationship is crucial, with different substitutions on the quinoline ring leading to a wide range of biological activities and potencies. The data presented in this guide highlights the promising anticancer, antimicrobial, and antimalarial activities of various quinoline derivatives, providing a valuable comparative resource for researchers in the field of drug discovery and development. Further systematic studies are warranted to fully explore the therapeutic applications of this important scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Benchmarking 2-Aminoquinoline-3-carboxylic Acid Against Established Anti-Inflammatory Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Aminoquinoline-3-carboxylic acid against well-known anti-inflammatory drugs, namely Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and Corticosteroids. The objective is to benchmark the potential therapeutic profile of this emerging compound by examining its performance in key anti-inflammatory assays and its mechanism of action in the context of established pharmacological agents. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows to aid in the evaluation and future development of quinoline-based anti-inflammatory therapeutics.
Introduction to Anti-Inflammatory Drug Classes
Inflammation is a complex biological response to harmful stimuli, and its pharmacological modulation is crucial in treating a wide range of diseases. The primary drug classes used to manage inflammation are NSAIDs and corticosteroids, each with distinct mechanisms of action.
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): This class of drugs, which includes well-known examples like ibuprofen and naproxen, primarily functions by inhibiting the cyclooxygenase (COX) enzymes.[1][2] There are two main isoforms of this enzyme, COX-1 and COX-2.[2] COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, while COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[3] Most traditional NSAIDs are non-selective inhibitors of both COX-1 and COX-2.[2] The inhibition of COX-2 is responsible for the desired anti-inflammatory effects, whereas the inhibition of COX-1 is associated with some of the common side effects, such as gastrointestinal issues.[1][2]
-
Corticosteroids: These potent anti-inflammatory agents, such as dexamethasone and prednisone, exert their effects through multiple molecular mechanisms.[4][5] They bind to glucocorticoid receptors in the cytoplasm, which then translocate to the nucleus.[5] Once in the nucleus, this complex can upregulate the expression of anti-inflammatory proteins and, more significantly, suppress the expression of multiple inflammatory genes, including those for cytokines, enzymes, and adhesion molecules.[4][5] A key mechanism of this suppression is the inhibition of transcription factors like Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response.[4]
-
This compound and Derivatives: Quinoline-based compounds are emerging as a promising class of anti-inflammatory agents.[6] Research on quinoline derivatives has indicated their potential to modulate key inflammatory pathways. One study highlighted that quinoline-3-carboxylic acids demonstrated "impressively appreciable anti-inflammation affinities" when compared to the NSAID indomethacin in a lipopolysaccharide (LPS)-induced inflammation model using RAW264.7 macrophages.[6] Furthermore, derivatives of this compound have been identified as inhibitors of protein kinase CK2, a kinase involved in inflammatory signaling.[7] Some quinoline derivatives have also been shown to inhibit the NF-κB signaling pathway.[8] One vendor of this compound states that it exhibits anti-inflammatory effects by suppressing cytokine release from macrophages and inhibiting nitric oxide synthase.[9]
Comparative Data on Anti-Inflammatory Activity
The following tables summarize the quantitative data on the anti-inflammatory activity of representative NSAIDs, corticosteroids, and available data on quinoline derivatives. This allows for a direct comparison of their potency in various in vitro assays.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | Target | IC50 (µM) | Reference |
| Ibuprofen (NSAID) | COX-1 | 13 | |
| COX-2 | 370 | ||
| Celecoxib (NSAID) | COX-1 | 15 | |
| COX-2 | 0.04 | ||
| Dexamethasone (Corticosteroid) | COX-1 / COX-2 | Not applicable (indirectly affects expression) | N/A |
| Quinoline Derivatives | COX-2 | Varies (some derivatives show potent inhibition) |
Table 2: Inhibition of Pro-Inflammatory Mediators in Macrophages (LPS-stimulated)
| Compound | Mediator | Cell Line | Inhibition | Reference |
| Indomethacin (NSAID) | NO | RAW 264.7 | IC50 ~25 µM | |
| Dexamethasone (Corticosteroid) | NO | RAW 264.7 | IC50 ~0.01 µM | |
| TNF-α | RAW 264.7 | Significant inhibition | ||
| IL-6 | RAW 264.7 | Significant inhibition | ||
| Quinoline-3-carboxylic acids | Inflammation | RAW 264.7 | Appreciable affinity vs. Indomethacin | [6] |
| 2-Aminoquinoline Derivatives | Cytokines | Macrophages | Suppresses release | [9] |
| Nitric Oxide Synthase | Inhibits | [9] |
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of these compounds are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.
Caption: Key inflammatory signaling pathways and points of intervention for different drug classes.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation of anti-inflammatory compounds. Below are methodologies for key assays cited in this guide.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against COX-1 and COX-2 enzymes.
-
Objective: To quantify the inhibitory potency and selectivity of the test compound.
-
Methodology:
-
Recombinant human COX-1 and COX-2 enzymes are incubated with various concentrations of the test compound (e.g., this compound) and a reference NSAID.
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the enzymatic reaction.
-
The production of Prostaglandin E2 (PGE2), a primary product of the COX pathway, is measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
The percentage of enzyme inhibition is plotted against the logarithm of the compound concentration to calculate the IC50 value.
-
Caption: Workflow for determining COX-1/COX-2 inhibition.
Cytokine Production Assay in Macrophages
This cell-based assay assesses the effect of a compound on the production of pro-inflammatory cytokines.
-
Objective: To determine the ability of the test compound to suppress the release of key inflammatory mediators like TNF-α and IL-6.
-
Methodology:
-
A suitable macrophage cell line (e.g., RAW 264.7) is cultured and seeded in multi-well plates.
-
The cells are pre-treated with various concentrations of the test compound or a reference drug (e.g., Dexamethasone).
-
Inflammation is induced by stimulating the cells with Lipopolysaccharide (LPS).
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of secreted cytokines (TNF-α, IL-6) in the supernatant is quantified using specific ELISA kits.
-
NF-κB Activation Assay
This assay investigates the effect of a compound on the NF-κB signaling pathway, a central hub for inflammatory gene expression.
-
Objective: To determine if the test compound inhibits the activation and nuclear translocation of NF-κB.
-
Methodology:
-
Cells (e.g., HEK293T or HeLa) are co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
The transfected cells are pre-treated with the test compound.
-
The NF-κB pathway is activated using a stimulant such as TNF-α or LPS.
-
After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.
-
Alternatively, the nuclear translocation of the p65 subunit of NF-κB can be visualized and quantified using immunofluorescence microscopy.
-
Caption: Strategy for benchmarking a novel compound against known drugs.
Conclusion
The available evidence suggests that the quinoline scaffold, particularly derivatives of quinoline-3-carboxylic acid, holds significant promise for the development of novel anti-inflammatory agents. While direct quantitative data for this compound is still emerging, the demonstrated anti-inflammatory activity of related compounds, potentially through the modulation of the NF-κB pathway and inhibition of nitric oxide synthesis, positions it as a compound of interest.
Further rigorous evaluation using the standardized experimental protocols outlined in this guide is necessary to fully characterize its anti-inflammatory profile. A direct comparison of its IC50 values for COX inhibition and its efficacy in reducing pro-inflammatory cytokine production against established NSAIDs and corticosteroids will be crucial in determining its therapeutic potential and its place in the landscape of anti-inflammatory drug discovery. The provided methodologies and comparative data serve as a foundational resource for researchers to systematically investigate and benchmark the anti-inflammatory properties of this compound and its future derivatives.
References
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vitro vs. In Vivo Efficacy of 2-Aminoquinoline-3-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of 2-Aminoquinoline-3-carboxylic acid derivatives, a class of compounds showing promise as inhibitors of Protein Kinase CK2 (formerly Casein Kinase II). This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes the relevant biological pathways and experimental workflows.
Introduction
This compound derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a range of biological activities. A notable target of these compounds is Protein Kinase CK2, a serine/threonine kinase that is frequently overexpressed in various cancers and plays a crucial role in cell growth, proliferation, and survival. Inhibition of CK2 is a promising strategy for cancer therapy. This guide focuses on a series of these derivatives and their efficacy in both laboratory-based assays and preclinical models.
Data Presentation: In Vitro Efficacy
The in vitro efficacy of a series of this compound derivatives was evaluated based on their ability to inhibit the activity of human recombinant protein kinase CK2. The half-maximal inhibitory concentration (IC50) for each compound was determined, with lower values indicating greater potency.
Table 1: In Vitro Inhibitory Activity of this compound Derivatives against Protein Kinase CK2
| Compound ID | Substitution (R) | IC50 (µM)[1] |
| 5a | 6-methoxy | 1.8[1] |
| 5b | 8-methoxy | 3.2[1] |
| 5c | 6,8-dibromo | 0.65[1] |
| 5d | 6-bromo | 1.2[1] |
| 5e | 6-phenoxy | 2.5[1] |
| 5f | 6-chloro | 0.9[1] |
| 5g | 7-chloro | 4.5[1] |
| 5h | 8-chloro | 6.3[1] |
| 5i | 5,7-dichloro | 2.1[1] |
| 5j | 6,7-dichloro | 1.5[1] |
| 5k | 7,8-dichloro | 8.9[1] |
| 5l | 6-phenyl | 3.8[1] |
Note: The data presented is based on the findings from the study by Syniugin et al. (2016).[1]
Experimental Protocols
In Vitro Protein Kinase CK2 Inhibition Assay
The following protocol outlines the methodology used to determine the in vitro inhibitory activity of the this compound derivatives.
Objective: To measure the IC50 values of test compounds against human recombinant protein kinase CK2.
Materials:
-
Human recombinant protein kinase CK2
-
Substrate peptide: RRRADDSDDDDD
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Kinase-Glo® Luminescent Kinase Assay platform
-
Test compounds (this compound derivatives)
-
DMSO (Dimethyl sulfoxide) for compound dilution
Procedure:
-
Compound Preparation: A stock solution of each test compound is prepared in DMSO. Serial dilutions are then made to achieve a range of concentrations for IC50 determination.
-
Reaction Mixture Preparation: The kinase reaction is typically performed in a 96-well plate format. Each well contains the assay buffer, the substrate peptide, and the human recombinant protein kinase CK2.
-
Inhibitor Addition: The test compounds at various concentrations are added to the reaction wells. A control group with DMSO alone (no inhibitor) is also included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Measurement of Kinase Activity: After incubation, the amount of ATP remaining in each well is measured using the Kinase-Glo® Luminescent Kinase Assay. This assay works on the principle that the amount of light produced is directly proportional to the amount of ATP present. Therefore, lower luminescence indicates higher kinase activity (more ATP consumed).
-
Data Analysis: The luminescence data is converted to percentage of inhibition relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Generalized In Vivo Anticancer Efficacy Study (Xenograft Model)
While specific in vivo efficacy data for the aforementioned this compound derivatives as CK2 inhibitors were not available in the reviewed literature, the following represents a standard and detailed protocol for evaluating the anticancer potential of such compounds in a mouse xenograft model.
Objective: To assess the ability of a test compound to inhibit tumor growth in an animal model.
Materials:
-
Human cancer cell line (e.g., a line with known high CK2 expression)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)
-
Cell culture medium and supplements
-
Matrigel (optional, to aid tumor establishment)
-
Test compound formulated for in vivo administration
-
Vehicle control (the formulation without the test compound)
-
Calipers for tumor measurement
-
Anesthesia for animal procedures
Procedure:
-
Cell Culture and Implantation: The chosen human cancer cell line is cultured under standard conditions. Once a sufficient number of cells are obtained, they are harvested and suspended in a suitable medium, optionally mixed with Matrigel. A specific number of cells (e.g., 1-5 million) are then subcutaneously injected into the flank of each immunocompromised mouse.
-
Tumor Growth and Monitoring: The mice are monitored regularly for tumor growth. Tumor volume is typically measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups (e.g., vehicle control, test compound at different doses, positive control).
-
Drug Administration: The test compound and vehicle control are administered to the respective groups according to a predefined schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Tumor volumes and body weights of the mice are recorded throughout the study. The efficacy of the treatment is often expressed as the percentage of tumor growth inhibition (%TGI) compared to the vehicle control group.
-
Toxicity Evaluation: The general health of the mice is monitored daily. Body weight loss is a common indicator of toxicity. At the end of the study, organs may be collected for histopathological analysis.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis is performed to determine the significance of the differences in tumor volume between the treated and control groups.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the simplified signaling pathway involving Protein Kinase CK2 and its role in promoting cell survival and proliferation, which can be targeted by this compound derivatives.
References
Comparative analysis of the photophysical properties of quinoline-based fluorescent probes.
A detailed examination of the photophysical properties and operational mechanisms of fluorescent probes designed for the detection of pH, viscosity, and zinc ions within cellular environments.
Introduction
Quinoline, a heterocyclic aromatic organic compound, has emerged as a privileged scaffold in the design of fluorescent probes for biological applications. Its inherent photophysical properties, coupled with the ease of synthetic modification, allow for the development of highly sensitive and selective sensors for various intracellular analytes and microenvironmental parameters. This guide provides a comparative analysis of three distinct quinoline-based fluorescent probes: DQPH for pH sensing, QM-C2 for viscosity measurement, and QP2 for the detection of zinc ions (Zn²⁺). The analysis focuses on their photophysical characteristics, sensing mechanisms, and the experimental protocols for their synthesis and characterization, offering valuable insights for researchers in cell biology, diagnostics, and drug development.
Photophysical Properties: A Comparative Overview
The efficacy of a fluorescent probe is largely determined by its photophysical properties. Key parameters such as absorption and emission maxima (λ_abs and λ_em), Stokes shift, and fluorescence quantum yield (Φ_F) dictate the probe's suitability for specific imaging modalities and applications. A larger Stokes shift is generally desirable as it minimizes self-absorption and enhances the signal-to-noise ratio. The quantum yield, a measure of the probe's fluorescence efficiency, directly impacts its brightness.
| Probe Name | Analyte | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Sensing Mechanism |
| DQPH | pH | ~450 | 531 / 588 | 81 / 138 | N/A | Protonation-Activatable Resonance Charge Transfer (PARCT) |
| QM-C2 | Viscosity | N/A | N/A | N/A | N/A | Aggregation-Induced Emission (AIE) |
| QP2 | Zn²⁺ | 342 / 375 | 524 (off) -> 558 (on) | 183 (on) | N/A (weak emission initially) | Excited-State Intramolecular Proton Transfer (ESIPT) / Aggregation-Induced Emission (AIE) |
Note: "N/A" indicates that the specific quantitative data was not available in the reviewed literature. The emission of DQPH is ratiometric, with two distinct emission peaks. The "on" state for QP2 refers to its fluorescence upon binding to Zn²⁺.
Signaling and Experimental Workflows
The sensing mechanisms of these probes are diverse, leveraging different photophysical phenomena to achieve analyte-specific fluorescence responses. Understanding these mechanisms is crucial for interpreting experimental data and designing new probes with enhanced capabilities.
DQPH: A Ratiometric pH Sensor
The pH-sensing capability of DQPH is based on a Protonation-Activatable Resonance Charge Transfer (PARCT) mechanism. In acidic environments, the quinoline nitrogen is protonated, leading to a change in the intramolecular charge transfer (ICT) characteristics of the molecule. This results in a ratiometric change in the fluorescence emission, with the intensity ratio of two distinct emission peaks correlating with the pH of the surrounding medium.
Caption: Sensing mechanism of the DQPH probe for pH detection.
QM-C2: A Viscosity-Sensitive AIEgen
QM-C2 is a fluorescent probe that exhibits Aggregation-Induced Emission (AIE) . In low-viscosity environments, the probe's molecular rotors (e.g., phenyl groups) undergo rapid intramolecular rotation, a non-radiative decay pathway that quenches fluorescence. In viscous environments, this rotation is restricted, which blocks the non-radiative decay channel and forces the excited molecule to relax through radiative emission, leading to a significant increase in fluorescence intensity.
Caption: AIE-based sensing mechanism of the QM-C2 probe for viscosity.
QP2: A Dual ESIPT and AIE Sensor for Zinc Ions
The detection of Zn²⁺ by QP2 involves a sophisticated mechanism that combines Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE) . In its free form, QP2 exhibits weak fluorescence due to an efficient ESIPT process. Upon binding to Zn²⁺, the ESIPT process is inhibited. Furthermore, the formation of a 2:1 complex between QP2 and Zn²⁺ leads to the formation of aggregates, which restricts intramolecular rotations and activates the AIE pathway, resulting in a significant "turn-on" fluorescence response.[1]
Caption: Dual ESIPT and AIE sensing mechanism of the QP2 probe for Zn²⁺.
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and application of these fluorescent probes. Below are summaries of the synthetic protocols and methods for photophysical characterization.
Synthesis of Quinoline-Based Probes
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be dried and purified using standard procedures. Starting materials, if not commercially available, should be synthesized according to literature procedures.
Synthesis of QP2: The probe QP2 is synthesized via a condensation reaction between 8-hydroxyquinoline-2-carbaldehyde and 2-hydrazinylpyridine.[1]
-
Step 1: Dissolution. Dissolve 8-hydroxyquinoline-2-carbaldehyde in a suitable solvent such as ethanol.
-
Step 2: Addition. Add a solution of 2-hydrazinylpyridine in the same solvent to the reaction mixture.
-
Step 3: Reaction. Stir the mixture at room temperature for a specified period to allow the condensation reaction to complete.
-
Step 4: Isolation. The product, QP2, can be isolated by filtration or evaporation of the solvent, followed by purification techniques such as recrystallization or column chromatography.
Note: Detailed synthetic protocols for DQPH and QM-C2 were not available in the provided search results. Researchers should refer to the primary literature for specific reaction conditions and purification methods.
Photophysical Characterization
UV-Vis Absorption and Fluorescence Spectroscopy:
-
Prepare stock solutions of the fluorescent probes in a suitable solvent (e.g., DMSO, ethanol).
-
For measurements, dilute the stock solution to the desired concentration in the appropriate buffer or solvent system.
-
Record the absorption spectra using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectra using a fluorometer, with an excitation wavelength determined from the absorption spectrum.
Determination of Fluorescence Quantum Yield (Φ_F): The quantum yield is typically determined using a comparative method with a well-characterized fluorescent standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the absorbance of both the sample and the standard at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.
-
Measure the integrated fluorescence intensity of both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Conclusion
Quinoline-based fluorescent probes offer a versatile platform for the development of sensors for a wide range of biological analytes and parameters. The probes discussed in this guide—DQPH, QM-C2, and QP2—demonstrate the power of rational design in tuning the photophysical properties and sensing mechanisms to achieve high selectivity and sensitivity. While the presented data provides a valuable comparative overview, further research is needed to fully characterize the quantum yields and elucidate the detailed synthetic pathways for some of these probes. The continued exploration of the quinoline scaffold holds great promise for the future of fluorescent bio-imaging and cellular analysis.
References
Selectivity Profile of 2-Aminoquinoline-3-carboxylic Acid-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profile of 2-aminoquinoline-3-carboxylic acid-based inhibitors against protein kinase CK2. While the available public data on the broad-spectrum kinase selectivity of this specific inhibitor class is limited, existing studies highlight their potent activity against CK2, a crucial regulator in various cellular processes. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the role of CK2 in a key signaling pathway.
Data Presentation: Inhibitory Activity against Protein Kinase CK2
The following table summarizes the in vitro inhibitory activity (IC50) of a series of this compound derivatives against human protein kinase CK2. The data is extracted from a study by Syniugin et al., which identified these compounds as potent CK2 inhibitors.[1][2]
| Compound ID | Structure | R1 | R2 | R3 | R4 | IC50 (µM) vs. CK2[1][2] |
| 5a | This compound | H | H | H | H | 1.8 |
| 5b | 2-amino-6-methylquinoline-3-carboxylic acid | H | CH3 | H | H | 1.5 |
| 5c | 2-amino-7-bromoquinoline-3-carboxylic acid | H | H | Br | H | 0.9 |
| 5d | 2-amino-6-bromoquinoline-3-carboxylic acid | H | Br | H | H | 0.8 |
| 5e | 2-amino-6-chloroquinoline-3-carboxylic acid | H | Cl | H | H | 1.2 |
| 5f | 2-amino-7-bromo-6-methoxyquinoline-3-carboxylic acid | H | OCH3 | Br | H | 0.7 |
| 5g | 2-amino-6,7-dimethylquinoline-3-carboxylic acid | H | CH3 | CH3 | H | 1.1 |
| 5h | 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid | - | - | - | - | >20 |
| 5i | 2-aminobenzo[f]quinoline-3-carboxylic acid | - | - | - | - | 1.3 |
| 5j | 2-aminobenzo[g]quinoline-3-carboxylic acid | - | - | - | - | 1.0 |
| 5k | 2-aminobenzo[h]quinoline-3-carboxylic acid | - | - | - | - | 0.65 |
Experimental Protocols
The determination of kinase inhibitory activity is a critical step in drug discovery. A widely used method is the in vitro kinase assay, which measures the phosphorylation of a substrate by a kinase in the presence of an inhibitor. The following is a representative protocol based on the ADP-Glo™ Kinase Assay, a common platform for measuring kinase activity.
Objective: To determine the IC50 value of a this compound-based inhibitor against a specific kinase (e.g., CK2).
Materials:
-
Recombinant human kinase (e.g., CK2)
-
Kinase-specific substrate peptide
-
This compound-based inhibitor (test compound)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
96-well or 384-well white opaque plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction Setup:
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add the recombinant kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the necessary components (luciferase/luciferin) to produce a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway Visualization
Protein kinase CK2 is a pleiotropic kinase involved in multiple signaling pathways that regulate cell growth, proliferation, and survival. Its dysregulation is often associated with cancer. The diagram below illustrates the involvement of CK2 in the PI3K/Akt/mTOR signaling pathway, a critical cascade in cellular regulation.
Caption: Role of CK2 in the PI3K/Akt/mTOR signaling pathway.
References
Safety Operating Guide
Safe Disposal of 2-Aminoquinoline-3-carboxylic Acid: A Procedural Guide
Researchers and drug development professionals handling 2-Aminoquinoline-3-carboxylic acid must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, based on established safety data for quinoline-based carboxylic acids.
Immediate Safety and Handling for Disposal
Proper personal protective equipment (PPE) is the first line of defense against accidental exposure during the handling and disposal of chemical waste. All personnel involved in the disposal process must be equipped with the appropriate PPE.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact. Gloves should be inspected for degradation or punctures before use. |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder. |
| Respiratory Protection | N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridges | Required for handling the solid, powdered form to prevent inhalation of dust particles. Necessary for handling solutions or when vapors may be generated. |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | Protects skin and personal clothing from contamination. An apron is recommended for larger quantities or when there is a significant risk of splashing. |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not pour any waste containing this compound down the drain[1].
-
Waste Segregation and Collection :
-
All solid waste, including contaminated gloves, weigh boats, and filter papers, must be collected in a designated and clearly labeled hazardous waste container[1].
-
Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Container Management :
-
Decontamination :
-
All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly[1]. The decontamination solvent should also be collected as hazardous waste.
-
-
Final Disposal :
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling 2-Aminoquinoline-3-carboxylic Acid
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for managing 2-Aminoquinoline-3-carboxylic acid in a laboratory setting. The following procedural steps and personal protective equipment (PPE) recommendations are designed to minimize risk and ensure a secure research environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against accidental exposure. The required PPE for handling this compound is summarized below.
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact.[1][2] | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[2][3][4] | Primary |
| Body Protection | Laboratory Coat or Chemical-resistant Apron | Protects skin and personal clothing from contamination.[5][6] | Primary & Secondary |
| Respiratory Protection | N95 (or higher) Particulate Respirator | For handling the solid, powdered form to prevent inhalation of dust particles.[1][3][4] | Task-Dependent |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes.[7][8] | Secondary |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for safety. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Preparation:
-
Donning PPE: Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.
Handling:
-
Weighing: When weighing the solid compound, perform the task in a fume hood to minimize inhalation risk. Use appropriate tools to handle the substance and avoid generating dust.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing. If using a volatile solvent, ensure adequate ventilation.
-
Experimental Procedures: Maintain a safe distance from reactions and use appropriate shielding. Avoid direct contact with the substance at all times.
Emergency Procedures
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] |
| Inhalation | Remove from exposure to fresh air immediately.[9] |
| Ingestion | Do NOT induce vomiting. Allow the victim to rinse their mouth and then drink 2-4 cupfuls of water, and seek medical advice.[9] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This material should be treated as hazardous waste.
-
Containment: All solid waste (e.g., contaminated gloves, weigh boats) and liquid waste containing this compound must be collected in a clearly labeled hazardous waste container.[10]
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[3][5] Contact your institution's environmental health and safety department for specific guidance.
Safe Handling Workflow
The following diagram illustrates the standard workflow for handling this compound, integrating key safety checkpoints.
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 2. pharmastate.academy [pharmastate.academy]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.pt [fishersci.pt]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. 2-Aminoquinoline(580-22-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
